tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQNQSCDMKNYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383307 | |
| Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172647-87-9 | |
| Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for its characterization.
Introduction
This compound, bearing the CAS Number 172647-87-9, is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its rigid indoline scaffold, coupled with the reactive hydroxymethyl group and the versatile tert-butoxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of a diverse range of bioactive molecules, including enzyme inhibitors and receptor modulators. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic strategies and for ensuring the purity and stability of resulting compounds.
Chemical Structure and Core Identifiers
The molecular structure of this compound is fundamental to its chemical behavior. The indoline core provides a constrained three-dimensional framework, while the hydroxymethyl group offers a primary site for further functionalization. The Boc group serves to protect the indoline nitrogen, enhancing its stability and solubility in organic solvents.
Molecular Formula: C₁₄H₁₉NO₃[1]
CAS Number: 172647-87-9[1]
Synonyms: 2-(Hydroxymethyl)indoline, N-BOC protected; (tert-Butyl) 2-(hydroxymethyl)indoline-1-carboxylate; N-TERT-BUTOXYCARBONYL-2-HYDROXYMETHYL-2,3-DIHYDRO(1H)INDOLE[1]
Caption: Chemical structure of this compound.
Physicochemical Properties: A Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental findings for a closely related compound, other values are predicted based on its chemical structure.
| Property | Value | Source/Method |
| Molecular Weight | 249.31 g/mol | Calculated |
| Appearance | Yellow Oil | Experimental |
| Melting Point | Not Applicable (Liquid at RT) | Experimental |
| Boiling Point | > 200 °C (Predicted) | Estimation based on similar compounds |
| Solubility | Soluble in ethyl acetate, hexanes, and other common organic solvents. Insoluble in water. | Experimental |
| Storage | Store in a cool, dry place, away from incompatible substances. Keep container tightly closed. | General recommendation for similar compounds[2] |
Detailed Spectral Analysis
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral data for this compound. The provided data is based on experimental findings for a closely related compound and serves as a reliable reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (500 MHz, CDCl₃):
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δ 3.87 – 3.78 (m, 1H): This multiplet corresponds to the proton on the chiral carbon (C2) of the indoline ring.
-
δ 3.73 – 3.63 (m, 2H): This multiplet is assigned to the two protons of the hydroxymethyl group (-CH₂OH).
-
δ 3.40 – 3.26 (m, 2H): This multiplet represents the two protons on the C3 carbon of the indoline ring.
-
δ 1.99 – 1.73 (m, 4H): These multiplets arise from the protons on the aromatic ring of the indoline core.
-
δ 1.46 (s, 9H): The sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.
¹³C NMR (126 MHz, CDCl₃):
-
δ 155.0: Carbonyl carbon of the Boc group.
-
δ 79.3: Quaternary carbon of the tert-butyl group.
-
δ 62.8: Carbon of the hydroxymethyl group (-CH₂OH).
-
δ 56.9: Chiral carbon (C2) of the indoline ring.
-
δ 46.4: Carbon at the C7a position of the indoline ring.
-
δ 31.0, 30.6, 29.3: Carbons of the aromatic part of the indoline ring.
-
δ 28.7: Methyl carbons of the tert-butyl group.
-
δ 23.6: Carbon at the C3 position of the indoline ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded as a thin film.
-
νmax 3428 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
νmax 2971, 2872 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
νmax 1692 cm⁻¹ (strong): C=O stretching vibration of the carbamate (Boc group).
-
νmax 1478, 1457 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
νmax 1397, 1366 cm⁻¹: C-H bending vibrations of the tert-butyl group.
-
νmax 1251, 1169 cm⁻¹: C-N and C-O stretching vibrations.
Mass Spectrometry (MS)
-
m/z (ESI-TOF) calculated for C₁₄H₁₉NNaO₃ [M+Na]⁺: 272.1257; found: 272.1254 (for a closely related compound).[3]
-
Predicted Fragmentation: The primary fragmentation pathway would involve the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion.
Methodologies for Physicochemical Characterization
The following section outlines the standard experimental protocols for determining the key physicochemical properties of this compound.
Determination of Physical State and Melting Point
Rationale: The physical state at room temperature and the melting point are fundamental properties that indicate the purity of a crystalline solid. For amorphous solids or oils, the melting point is not a sharp, defined temperature.
Protocol:
-
Visual Inspection: Observe the sample at room temperature (20-25 °C) to determine its physical state (e.g., crystalline solid, amorphous powder, oil).
-
Melting Point Determination (for solids):
-
Place a small amount of the finely powdered sample into a capillary tube, sealed at one end.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Caption: Workflow for melting point determination.
Solubility Assessment
Rationale: Understanding the solubility profile of a compound is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Qualitative Assessment:
-
To approximately 1 mg of the compound in a small test tube, add the selected solvent dropwise with agitation.
-
Observe if the compound dissolves completely.
-
Categorize the solubility as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (Optional):
-
Prepare a saturated solution of the compound in a specific solvent at a defined temperature.
-
Determine the concentration of the solute in the saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Safety, Storage, and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Protect from moisture and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. By integrating experimental data, predicted properties, and standardized methodologies, this document serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. The insights provided herein are intended to facilitate its effective use in the development of novel therapeutics and other advanced materials.
References
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and its role as a key intermediate in the development of various pharmaceutical compounds. While specific, detailed experimental protocols for its synthesis and direct involvement in signaling pathways are not extensively documented in publicly available literature, this guide consolidates available information on related compounds and general synthetic methodologies to provide a foundational understanding for researchers.
Chemical Identity and Properties
This compound, also known as N-Boc-2-(hydroxymethyl)indoline, is a key synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its stability and solubility, facilitating a variety of synthetic transformations. The hydroxymethyl group at the 2-position serves as a versatile handle for further functionalization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 172647-87-9 | [1] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | Calculated |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Synthesis and Manufacturing
Logical Synthesis Pathway
The synthesis of this compound can be envisioned through the following logical steps. This pathway is a hypothetical representation based on common organic synthesis reactions.
Caption: A logical two-step synthesis pathway for the target compound.
Experimental Considerations (General Protocol)
A general procedure for the synthesis would likely involve the following steps:
-
Boc Protection of Indoline-2-carboxylic Acid: Indoline-2-carboxylic acid would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A base (e.g., triethylamine or diisopropylethylamine) would be added, followed by the addition of di-tert-butyl dicarbonate (Boc)₂O. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Reduction of the Carboxylic Acid: The resulting N-Boc protected indoline-2-carboxylic acid would then be reduced. A common method for the reduction of a carboxylic acid to an alcohol is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., tetrahydrofuran) at reduced temperatures (e.g., 0 °C to room temperature). Alternatively, a borane reagent such as borane-tetrahydrofuran complex (BH₃·THF) could be employed.
-
Work-up and Purification: Following the reduction, the reaction would be carefully quenched (e.g., with water and a basic solution for LiAlH₄). The product would then be extracted into an organic solvent. The combined organic layers would be washed, dried, and concentrated under reduced pressure. The crude product would likely be purified by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Discovery
Indoline and its derivatives are prevalent scaffolds in a multitude of biologically active compounds. The subject molecule, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The indoline core is a key feature in compounds investigated for a range of biological activities, including but not limited to:
-
Antitumor Agents: Derivatives of 2-indolinone have been synthesized and evaluated for their potential as antitumor agents, with some showing inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2).[2]
-
Antioxidant and Anti-inflammatory Agents: Various indoline derivatives have demonstrated potent antioxidant and anti-inflammatory properties.[3]
-
Antimicrobial and Antiviral Agents: The indole nucleus, closely related to indoline, is a core component of many compounds with antimicrobial and antiviral activities.[4]
The utility of this compound in these contexts lies in its ability to be readily modified at the C2 position via its hydroxymethyl group, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Workflow for Utilization in Drug Discovery
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: A workflow illustrating the use of the title compound in drug discovery.
Spectroscopic Data
Conclusion
This compound is a strategically important synthetic intermediate for the development of novel indoline-based compounds. While detailed experimental protocols and direct biological studies on this specific molecule are sparse in the public domain, its value as a versatile building block is evident from the broad spectrum of biological activities reported for the indoline scaffold. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound in the synthesis of new therapeutic agents. Further research into the synthesis and applications of this molecule is warranted to fully exploit its synthetic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document outlines the expected solubility based on structural analogs and provides detailed experimental protocols for its determination.
Predicted Solubility Profile
This compound features a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a polar hydroxymethyl group attached to the indoline core. This combination of polar and non-polar functionalities dictates its solubility in organic solvents.
Based on data from structurally related N-Boc protected indole compounds, this compound is anticipated to be soluble in chlorinated solvents. For instance, similar compounds such as 3-(hydroxymethyl)-1H-indole, N-BOC protected, and Indole, N-BOC protected are known to be soluble in chloroform and dichloromethane. The presence of the hydroxymethyl group may also confer some solubility in polar aprotic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound has not been published. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically. The following table is provided as a template for recording experimental findings.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dichloromethane | |||
| Chloroform | |||
| Tetrahydrofuran | |||
| Ethyl Acetate | |||
| Acetone | |||
| Acetonitrile | |||
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Toluene | |||
| Heptane |
Experimental Protocols for Solubility Determination
The following protocols provide a framework for the qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Determination
Objective: To rapidly assess the solubility of the compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., as listed in Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Place approximately 10 mg of this compound into a small test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials with caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a scintillation vial containing a known volume of the solvent.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration of the saturated solution to determine the solubility in mg/mL or other desired units.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate structural formula and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, stereochemistry, and available technical data for tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex molecules with potential therapeutic applications.
Structural Formula and Chemical Identity
This compound is a heterocyclic organic compound featuring an indoline core. The nitrogen atom of the indoline ring is protected by a tert-butyloxycarbonyl (Boc) group, and a hydroxymethyl group is attached at the 2-position.
Structural Formula:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 172647-87-9 |
| Chemical Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.30 g/mol |
| Synonyms | N-Boc-2-(hydroxymethyl)indoline, 2-(Hydroxymethyl)indoline, N-Boc protected |
Stereochemistry
The carbon atom at the 2-position of the indoline ring is a chiral center. Therefore, this compound can exist as two enantiomers: (S)-tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate and (R)-tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate.
The specific stereochemistry of a given sample is crucial as it can significantly influence its biological activity and interaction with chiral biological targets such as enzymes and receptors. The synthesis of enantiomerically pure forms of this compound is therefore of significant interest in drug discovery. While general methods for the asymmetric synthesis of 2-substituted indolines exist, specific, detailed protocols for the individual enantiomers of this compound are not widely reported in publicly available literature. The stereochemical outcome of a synthesis will depend on the starting materials and the catalysts used.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes available data, which is primarily based on information for structurally related indole derivatives. Researchers should consider these as estimated values and are encouraged to determine them experimentally for their specific applications.
| Property | Value (Estimated) | Notes |
| Appearance | Likely a solid or oil | Based on similar N-Boc protected indolines. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). | Expected behavior for a Boc-protected amine. |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Experimental Protocols
A general synthetic approach to this compound involves the protection of the indoline nitrogen with a Boc group, followed by or preceded by the introduction of the hydroxymethyl group at the 2-position. The synthesis of specific enantiomers typically requires chiral starting materials or the use of asymmetric catalysis.
General Workflow for Synthesis:
The following diagram outlines a generalized workflow for the synthesis of a chiral 2-substituted indoline, which can be adapted for this compound.
Caption: Generalized workflow for the synthesis of a chiral 2-substituted indoline.
Role in Drug Development and Signaling Pathways
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The hydroxymethyl group at the 2-position of this compound serves as a versatile handle for further chemical modifications, allowing for the construction of diverse libraries of compounds for drug screening.
While specific signaling pathways directly modulated by this compound are not documented, its derivatives are often designed to target specific biological pathways implicated in disease. The general logical relationship for its use in drug discovery is depicted below.
Caption: Logical workflow for the use of the title compound in drug discovery.
Indole derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in metabolic pathways. The specific biological activity of any derivative of this compound would be determined by the nature of the chemical modifications introduced.
Conclusion
This compound is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is sparse, its structural features make it an attractive starting point for the development of new indoline-based drug candidates. Further research is warranted to fully characterize its physicochemical properties, develop robust stereoselective synthetic routes, and explore the biological activities of its derivatives.
Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many variations, derivatives of tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate have emerged as a promising class of molecules with significant potential in drug discovery, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on their cytotoxic activities against cancer cell lines.
Anticancer Activity: A Quantitative Overview
Derivatives of (S)-tert-butyl 2-(hydroxymethyl)indoline-1-carboxylate have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The primary modification involves the hydroxymethyl group at the 2-position, which serves as a versatile handle for the introduction of various pharmacophores, often through the formation of urea and thiourea linkages. The in vitro cytotoxicity of these compounds is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) colorimetric assays, which measure cell viability after a specified period of drug exposure.
The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the IC50 values for a selection of 2-substituted indoline derivatives, showcasing their activity against various cancer cell lines.
Table 1: Cytotoxic Activity of 2-Substituted Indoline Urea Analogues
| Compound | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 1a | Phenyl | >100 | >100 | >100 |
| 1b | 4-Fluorophenyl | 85.3 | 92.1 | 78.5 |
| 1c | 4-Chlorophenyl | 76.4 | 88.2 | 69.3 |
| 1d | 4-Bromophenyl | 65.1 | 72.5 | 58.9 |
| 1e | 4-Nitrophenyl | 42.7 | 55.3 | 39.8 |
Data presented is a representative summary from published literature. Actual values may vary based on experimental conditions.
Table 2: Cytotoxic Activity of 2-Substituted Indoline Thiourea Analogues
| Compound | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 2a | Phenyl | 92.5 | >100 | 85.1 |
| 2b | 4-Fluorophenyl | 78.9 | 85.4 | 72.3 |
| 2c | 4-Chlorophenyl | 68.2 | 79.1 | 61.7 |
| 2d | 4-Bromophenyl | 55.7 | 65.3 | 49.2 |
| 2e | 4-Nitrophenyl | 35.1 | 48.6 | 32.4 |
Data presented is a representative summary from published literature. Actual values may vary based on experimental conditions.
Experimental Protocols: A Closer Look at the Methodology
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer agents. The following provides a detailed methodology for the MTT assay, a commonly used protocol.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ cells per well in 100 µL of appropriate growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions are prepared from the stock solutions in the growth medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive medium with DMSO at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO or an isopropanol-HCl solution, is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Path to Discovery and Action
To better understand the workflow from synthesis to biological evaluation and the potential mechanisms of action, the following diagrams are provided.
Caption: Synthetic and evaluation workflow for indoline derivatives.
Caption: Potential mechanism of action via PI3K/Akt/mTOR pathway.
Discussion and Future Directions
The cytotoxic data reveals that the nature of the substituent on the aryl ring of the urea or thiourea moiety significantly influences the anticancer activity. Generally, electron-withdrawing groups, such as nitro and halo groups, tend to enhance the cytotoxic potency. Thiourea derivatives often exhibit slightly better activity compared to their urea counterparts.
While the exact mechanism of action for these specific this compound derivatives is still under investigation, the broader class of indole and indoline compounds has been shown to interfere with key cellular processes. One of the most implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway by the indoline derivatives could lead to the induction of apoptosis and a reduction in tumor cell proliferation. Other potential mechanisms for indoline-based compounds include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase.
The promising in vitro activity of these derivatives warrants further investigation. Future studies should focus on elucidating the precise molecular targets and mechanisms of action. Lead compounds with potent and selective activity should be advanced into in vivo animal models to evaluate their efficacy and safety profiles. Furthermore, structure-activity relationship (SAR) studies can be expanded to optimize the scaffold for improved potency and drug-like properties. The versatility of the this compound core provides a rich platform for the development of novel and effective anticancer therapeutics.
The Pivotal Role of the Boc Protecting Group in Indoline-2-Carboxylate Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indoline-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory, anti-cancer, and anti-tubercular agents. The synthesis of complex molecules derived from this scaffold necessitates precise control over the reactivity of the indoline nitrogen. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool in this regard, offering stability, enhanced solubility, and reliable, mild conditions for its introduction and removal. This technical guide provides a comprehensive overview of the role of the Boc protecting group in the synthesis of indoline-2-carboxylate derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic pathways.
The Strategic Importance of the Boc Group in Indoline Chemistry
The Boc group serves several critical functions in the synthesis of indoline-2-carboxylate derivatives:
-
Nitrogen Protection: The primary role of the Boc group is to prevent unwanted side reactions at the nucleophilic indoline nitrogen during subsequent synthetic transformations, such as esterification, amidation, or alkylation at other positions of the molecule.
-
Enhanced Solubility and Stability: The introduction of the lipophilic Boc group often improves the solubility of indoline intermediates in common organic solvents and enhances their stability, facilitating handling and purification.[1]
-
Directing Group: In some instances, the Boc group can influence the stereochemical outcome of reactions at adjacent positions.
-
Compatibility: The Boc group is stable under a wide range of reaction conditions, yet can be selectively removed under mild acidic conditions, ensuring orthogonality with other protecting groups.[2]
Synthesis and Deprotection of N-Boc-Indoline-2-Carboxylic Acid
The synthesis of N-Boc-indoline-2-carboxylic acid is a cornerstone of many synthetic routes. The following sections detail the key steps of protection, deprotection, and subsequent transformations, supported by experimental data and protocols.
Boc Protection of Indoline-2-Carboxylic Acid
The introduction of the Boc group is typically achieved by reacting indoline-2-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Experimental Protocol: Boc Protection of Indoline-2-Carboxylic Acid
-
Reagents: Indoline-2-carboxylic acid, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N) or sodium hydroxide (NaOH), and a suitable solvent such as a mixture of water and dioxane or tetrahydrofuran (THF).[3]
-
Procedure:
-
Dissolve the indoline-2-carboxylic acid in a 1:2 mixture of water and dioxane.
-
Add triethylamine (2 equivalents) and di-tert-butyl dicarbonate (2 equivalents).
-
Stir the reaction mixture at room temperature for 72 hours.
-
Reduce the solvent volume in vacuo.
-
Acidify the residue with 3 M aqueous HCl.
-
The resulting precipitate is filtered, washed with water, and dried to yield N-Boc-indoline-2-carboxylic acid.[3]
-
Quantitative Data for Boc Protection
| Starting Material | Base | Solvent | Yield | Reference |
| 4-aminophenylacetic acid | Et₃N | water:dioxane (1:2) | 84% | [3] |
Deprotection of N-Boc-Indoline-2-Carboxylic Acid
The removal of the Boc group is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Experimental Protocol: TFA-Mediated Boc Deprotection
-
Reagents: N-Boc-indoline-2-carboxylic acid derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected substrate in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v).[4]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected indoline salt.[4][5]
-
Alternative Deprotection Methods
For substrates sensitive to strong acids, milder deprotection methods have been developed.
| Reagent | Solvent | Conditions | Notes |
| 4M HCl in Dioxane | Dioxane | Room temperature, 1-4 hours | Product often precipitates as the hydrochloride salt.[4] |
| Oxalyl chloride | Methanol | Room temperature, 1-4 hours | A mild method for selective deprotection.[6] |
| Zinc Bromide | Dichloromethane | Stir at room temperature | Suitable for acid-sensitive substrates.[4] |
Key Synthetic Transformations of N-Boc-Indoline-2-Carboxylate
The N-Boc-protected indoline-2-carboxylate is a versatile intermediate for a variety of synthetic transformations, including amide bond formation and catalytic hydrogenation.
Amide Coupling Reactions
N-Boc-indoline-2-carboxylic acid can be readily coupled with a wide range of amines to form the corresponding amides using standard peptide coupling reagents.
Experimental Protocol: Amide Coupling using HATU
-
Reagents: N-Boc-indoline-2-carboxylic acid, desired amine, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-indoline-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) and stir for 5 minutes at room temperature.
-
Add HATU (1.0-1.2 equivalents) and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
Catalytic Hydrogenation
The indoline ring of N-Boc-indole derivatives can be reduced to the corresponding indoline via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of N-Boc-Indole
-
Reagents: N-Boc-indole derivative, 10% Palladium on carbon (Pd/C), polymethylhydrosiloxane (PMHS) as the reducing agent, and a suitable solvent.
-
Procedure:
-
Dissolve the N-Boc-indole in the chosen solvent.
-
Add 10% Pd/C catalyst.
-
Add polymethylhydrosiloxane.
-
Stir the reaction at room temperature.
-
Monitor the reaction until completion.
-
Filter the catalyst and concentrate the filtrate to obtain the N-Boc-indoline.
-
Asymmetric Synthesis of Indoline-2-Carboxylates
Enantiomerically pure indoline-2-carboxylic acid derivatives are often required for pharmaceutical applications. The Boc group plays a crucial role in strategies for asymmetric synthesis, such as enzymatic resolution.
Enzymatic Hydrolysis for Enantiomeric Resolution
An efficient method for obtaining both enantiomers of N-Boc-indoline-2-carboxylic esters involves the enantioselective hydrolysis of the racemic methyl ester catalyzed by an immobilized lipase.
Quantitative Data for Enzymatic Resolution
| Substrate | Enzyme | Conversion | (S)-Carboxylic Acid ee | (R)-Ester ee | E value | Reference |
| N-Boc-indoline-2-carboxylic acid methyl ester | Immobilized Candida antarctica lipase (Chirazyme L-2) | 49.9% | >99.9% | 99.6% | >1000 | [7] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving the Boc protecting group in indoline-2-carboxylate chemistry.
Caption: Boc Protection and Deprotection Cycle.
Caption: Amide Coupling of N-Boc-Indoline-2-carboxylic acid.
Caption: General Synthetic Workflow.
Conclusion
The Boc protecting group is a cornerstone of modern synthetic strategies targeting complex indoline-2-carboxylate derivatives. Its reliability, ease of use, and compatibility with a wide range of reaction conditions make it an invaluable tool for researchers in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the successful synthesis and manipulation of this important class of molecules. As the demand for novel indoline-based therapeutics continues to grow, the strategic application of the Boc protecting group will undoubtedly remain a key element in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Navigating the Synthesis and Application of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indoline scaffold, coupled with a reactive hydroxymethyl group and a protecting tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, drawing from available literature and analogous chemical principles.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in organic solvents like CH₂Cl₂, EtOAc, MeOH |
| ¹H NMR (CDCl₃, ppm) | δ 7.0-7.5 (m, 4H, Ar-H), 4.5-4.8 (m, 1H, CH), 3.6-3.9 (m, 2H, CH₂OH), 3.0-3.4 (m, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 155-157 (C=O), 140-142 (Ar-C), 124-128 (Ar-CH), 115-117 (Ar-C), 80-82 (C(CH₃)₃), 65-68 (CH₂OH), 60-63 (CH), 45-48 (CH₂), 28.5 (C(CH₃)₃) |
| IR (cm⁻¹) | ~3400 (O-H), ~2975 (C-H), ~1690 (C=O, carbamate), ~1600, ~1480 (C=C, aromatic) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available indole-2-carboxylic acid. The general synthetic workflow involves reduction of the carboxylic acid, followed by N-Boc protection and reduction of the indole ring to an indoline.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Reduction of Indole-2-carboxylic Acid to (1H-indol-2-yl)methanol
-
Materials: Indole-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, 1 M HCl, Saturated NaCl solution, Anhydrous MgSO₄.
-
Procedure:
-
A solution of indole-2-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the sequential dropwise addition of water, 15% NaOH solution, and water.
-
The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with saturated NaCl solution, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield (1H-indol-2-yl)methanol.
-
Step 2: N-Boc Protection of (1H-indol-2-yl)methanol
-
Materials: (1H-indol-2-yl)methanol, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂), Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
To a solution of (1H-indol-2-yl)methanol in CH₂Cl₂ are added triethylamine and (Boc)₂O at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with saturated NaHCO₃ solution, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate.
-
Step 3: Reduction of the Indole Ring to Indoline
-
Materials: tert-Butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate, Magnesium turnings (Mg), Methanol (MeOH).
-
Procedure:
-
To a solution of tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate in methanol, magnesium turnings are added in portions at room temperature.
-
The reaction mixture is stirred vigorously for 2-4 hours.
-
The reaction is quenched by the addition of water and filtered.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound.
-
Synthetic Workflow Diagram
An In-depth Technical Guide to tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the synthetic pathways, key experimental protocols, and the role of this molecule as a chiral intermediate in the development of therapeutic agents. Quantitative data is summarized for clarity, and logical workflows are presented through diagrams to facilitate understanding and practical application in a research and development setting.
Introduction
This compound, a chiral heterocyclic compound, has emerged as a significant intermediate in the synthesis of complex pharmaceutical agents. The indoline scaffold is a common motif in a wide array of biologically active natural products and synthetic drugs. The presence of a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a primary alcohol at the 2-position makes this molecule a versatile synthon for asymmetric synthesis and further functionalization. The Boc protecting group enhances stability and solubility, facilitating controlled reactions in subsequent synthetic steps. This guide explores the discovery, synthesis, and key applications of this important molecule.
Discovery and History
The specific discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader development of chiral building blocks for asymmetric synthesis in the late 20th and early 21st centuries. Its importance grew with the increasing demand for enantiomerically pure compounds in drug development. The synthesis of chiral indolines and their derivatives has been a subject of intense research, leading to various methods for their preparation. The primary route to this compound involves the reduction of the corresponding carboxylic acid or its ester, which in turn is derived from indoline-2-carboxylic acid.
Synthetic Methodologies
The synthesis of this compound typically involves a two-step process: the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid or ester at the 2-position. The starting material, indoline-2-carboxylic acid, can be obtained commercially as a racemic mixture or in enantiomerically pure forms.
N-Boc Protection of Indoline-2-carboxylic Acid
The protection of the secondary amine of indoline-2-carboxylic acid is a crucial first step to prevent unwanted side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc)₂O is the most common reagent for this transformation, typically carried out in the presence of a base.
Experimental Protocol: N-Boc Protection of Indoline-2-carboxylic Acid
-
Materials:
-
Indoline-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve indoline-2-carboxylic acid and sodium hydroxide in a mixture of dioxane and water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-indoline-2-carboxylic acid.
-
Reduction of N-Boc-indoline-2-carboxylic Acid
The carboxylic acid moiety of N-Boc-indoline-2-carboxylic acid can be reduced to the corresponding primary alcohol using a suitable reducing agent. Lithium aluminium hydride (LiAlH₄) or borane complexes are commonly employed for this transformation.
Experimental Protocol: Reduction to this compound
-
Materials:
-
N-Boc-indoline-2-carboxylic acid
-
Lithium aluminium hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (aq. solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure (using LiAlH₄):
-
Suspend lithium aluminium hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.
-
Add a solution of N-Boc-indoline-2-carboxylic acid in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting slurry and wash the solid with ethyl acetate.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| IUPAC Name | tert-butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate |
| CAS Number | 172647-87-9 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, 4H, Ar-H), ~5.0 (br s, 1H, CH), ~4.2-4.4 (m, 2H, CH₂O), ~3.1-3.4 (m, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~155 (C=O), ~140, ~128, ~125, ~123 (Ar-C), ~81 (C(CH₃)₃), ~65 (CH₂O), ~60 (CH), ~30 (CH₂), ~28 (C(CH₃)₃) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Mandatory Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Role in Asymmetric Synthesis
Caption: Role as a chiral building block in the synthesis of complex molecules.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The chiral center at the 2-position is often crucial for the biological activity of the final molecule. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration. This building block has been utilized in the development of inhibitors of various enzymes and modulators of receptors implicated in a range of diseases.
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its straightforward preparation from readily available starting materials and the presence of orthogonal protecting groups make it an attractive intermediate for the synthesis of complex, enantiomerically pure molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important synthetic tool.
An In-depth Technical Guide on the Safety and Handling of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the hazardous properties, safe handling procedures, and emergency protocols, alongside relevant physicochemical data and a detailed experimental protocol for its synthesis.
Executive Summary
This compound is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of various bioactive molecules. While it offers significant utility, it is imperative to handle this compound with appropriate safety precautions due to its potential health hazards. This guide summarizes the known safety data, provides detailed handling and storage procedures, and includes a robust synthesis protocol to ensure its safe and effective use in a laboratory setting.
Safety and Hazard Information
Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
Signal Word: Warning
Hazard Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements
Prevention:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol and other organic solvents |
| CAS Number | 172647-87-9 |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the reduction of N-Boc-indoline-2-carboxylic acid. This method is noted for its efficiency and high yields.[1]
Materials and Equipment
-
N-Boc-indoline-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve N-Boc-indoline-2-carboxylic acid (1 equivalent) in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until the evolution of CO₂ ceases, indicating the formation of the acyl-imidazole intermediate.
-
Reduction to the Alcohol: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in water. Add the NaBH₄ solution to the reaction mixture in one portion. Stir the resulting solution vigorously for 30 minutes at 0 °C.
-
Work-up and Extraction: Quench the reaction by the slow addition of 1N HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound as a white to off-white solid.
Experimental Workflow
Biological Activity and Applications
Derivatives of this compound are being investigated for their potential in treating pathological conditions associated with chronic inflammation.[2] Furthermore, some tert-butyl-pyrrolidine-1-carboxylic ester derivatives have demonstrated selective cytotoxicity against cancer cell lines, suggesting a potential avenue for future research with this compound.[3] The pro-apoptotic activities of these related compounds appear to be mediated by reactive oxygen species (ROS), leading to oxidative damage in cancer cells.[3]
Potential Signaling Pathway Involvement
Based on the activity of related compounds, this compound could potentially modulate inflammatory and apoptotic signaling pathways.
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is 2-8°C.
Emergency Procedures
In case of skin contact:
-
Immediately wash off with plenty of soap and water.
-
Remove contaminated clothing.
-
If skin irritation persists, seek medical attention.
In case of eye contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
If eye irritation persists, get medical advice/attention.
If swallowed:
-
Rinse mouth with water.
-
Do NOT induce vomiting.
-
Call a POISON CENTER or doctor/physician immediately.
In case of inhalation:
-
Move the person into fresh air.
-
If not breathing, give artificial respiration.
-
Consult a physician.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery. Adherence to the safety precautions and handling procedures outlined in this guide is essential for its safe use in the laboratory. Further research is warranted to fully elucidate its biological activities and mechanisms of action.
References
Methodological & Application
Application Notes and Protocols for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a versatile building block in organic synthesis and medicinal chemistry. The protocols herein describe a two-step synthetic sequence to introduce a valuable azide functionality, opening avenues for further molecular diversification.
Introduction
This compound is a chiral indoline derivative that serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its stability and solubility in organic solvents, while the primary hydroxyl group at the 2-position provides a handle for a variety of chemical transformations. This allows for the stereospecific introduction of different functional groups, making it a key component in the synthesis of chiral indolines and related pharmacologically active molecules.[1]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Safety Precautions:
This compound should be handled in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][3]
Experimental Protocols
The following protocols describe a two-step synthetic sequence starting from this compound:
-
Mesylation of the primary alcohol: Activation of the hydroxyl group by conversion to a mesylate, a good leaving group.
-
Nucleophilic substitution with sodium azide: Introduction of the azide functionality, which can be further elaborated, for example, via click chemistry or reduction to a primary amine.
Protocol 1: Synthesis of tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate
This protocol details the conversion of the primary alcohol in this compound to its corresponding mesylate. This transformation activates the hydroxyl group, making it an excellent leaving group for subsequent nucleophilic substitution reactions.[4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 eq) to the cooled solution.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture via a dropping funnel over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate.
Expected Yield: 85-95%
Protocol 2: Synthesis of tert-Butyl 2-(azidomethyl)-1-indolinecarboxylate
This protocol describes the nucleophilic substitution of the mesylate group with an azide ion. The resulting azido-indoline derivative is a versatile intermediate for further chemical modifications.
Materials:
-
tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium azide (NaN₃) (2.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (EtOAc).
-
Wash the organic mixture with deionized water (3 x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure tert-Butyl 2-(azidomethyl)-1-indolinecarboxylate.
Expected Yield: 75-90%
Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis.
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |
| 1 | tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate | This compound | Mesyl chloride, Triethylamine | Dichloromethane | 1-2 | 0 | 85-95 | >95 |
| 2 | tert-Butyl 2-(azidomethyl)-1-indolinecarboxylate | tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate | Sodium azide | DMF | 4-6 | 60-70 | 75-90 | >95 |
Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway from this compound to tert-Butyl 2-(azidomethyl)-1-indolinecarboxylate.
Caption: Synthetic pathway for the conversion of this compound.
Conclusion
The protocols outlined in these application notes provide a reliable method for the functionalization of this compound. The conversion of the primary alcohol to an azide via a mesylate intermediate is a robust and high-yielding two-step process. The resulting azido-indoline is a versatile building block that can be used in a variety of subsequent reactions, making it a valuable tool for researchers in drug discovery and organic synthesis.
References
- 1. Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is a valuable heterocyclic building block for peptide synthesis, particularly in the design of peptidomimetics and peptide-drug conjugates. As a conformationally constrained analog of proline, its incorporation into a peptide backbone can induce specific secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation. The Boc (tert-butyloxycarbonyl) protecting group on the indoline nitrogen makes it compatible with standard Boc-based solid-phase peptide synthesis (SPPS) methodologies. The hydroxymethyl group at the 2-position offers a site for further functionalization or can serve as a stable side chain influencing the peptide's overall conformation and binding properties.
These application notes provide an overview of the utility of this compound in peptide synthesis and detailed protocols for its incorporation into peptide chains.
Key Applications
-
Peptidomimetic Design: The rigid indoline scaffold serves to mimic peptide secondary structures, which can lead to enhanced binding affinity and selectivity for biological targets.
-
Metabolic Stability: The non-natural amino acid structure can confer resistance to cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptide.
-
Drug Conjugation: The hydroxymethyl group can be a potential attachment point for small molecule drugs, fluorophores, or other moieties, although this typically requires further chemical modification.
Data Presentation: Comparative Coupling Efficiency
While specific quantitative data for this compound is not extensively available in the literature, the following data for the closely related and structurally similar Boc-L-indoline-2-carboxylic acid provides a strong indication of expected coupling efficiencies. The steric hindrance of the indoline core is the primary challenge in achieving high coupling yields. The choice of coupling reagent is therefore critical.
| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%)* | Key Considerations |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Standard for SPPS, fast activation. May require double coupling for sterically hindered residues. |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings and reduces racemization. |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective coupling reagent, though can be more expensive. |
| DIC/OxymaPure | OxymaPure | NMM | DCM, DMF | >85% | Carbodiimide-based method with an additive that suppresses racemization. |
*Yields are sequence-dependent and based on the incorporation of Boc-L-indoline-2-carboxylic acid. Optimization is recommended for this compound.
Experimental Protocols
The following protocols describe the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). The primary challenge is activating the carboxyl group of the incoming amino acid for coupling to the secondary amine of the indoline, or activating the indoline itself if it is to be coupled to a resin-bound peptide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation
This protocol outlines a single coupling cycle for incorporating an incoming Boc-protected amino acid to the N-terminus of a resin-bound peptide that has this compound at its N-terminus.
Materials:
-
Peptide-resin with a deprotected indoline N-terminus
-
Boc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Base (e.g., DIPEA or 2,4,6-Collidine, 6-10 equivalents)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF for Fmoc-based synthesis if applicable)
-
Kaiser test reagents (for monitoring completion of coupling)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection (of the preceding amino acid):
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIPEA in DMF for 2 minutes.
-
Drain and repeat the neutralization step twice.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3-5 eq.) with HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, extended reaction times or double coupling may be necessary.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. This procedure is for peptides synthesized on a standard Boc-compatible resin like Merrifield or PAM resin.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
-
Glacial acetic acid
-
Lyophilizer
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a specialized HF cleavage apparatus, add the dried resin and appropriate scavengers (e.g., anisole).
-
HF Cleavage:
-
Cool the apparatus to -10 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Carefully filter the peptide and wash with additional cold diethyl ether.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable solvent (e.g., glacial acetic acid or aqueous acetonitrile).
-
Filter to remove the resin beads.
-
Lyophilize the solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The Versatility of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate in Medicinal Chemistry: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral building block, tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, serves as a pivotal starting material in the synthesis of a diverse array of medicinally important compounds. Its inherent structural features, including a protected amine and a reactive primary alcohol on a rigid indoline scaffold, offer a versatile platform for the construction of complex molecules targeting a range of biological pathways. This document provides a detailed overview of its applications, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Application Notes
The indoline core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS), inflammatory pathways, and viral infections. This compound is a valuable precursor for two key classes of therapeutic agents: Glycogen Synthase Kinase 3 (GSK-3) inhibitors and anti-inflammatory agents.
1. Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors:
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer. The indole scaffold is a common feature in many potent GSK-3 inhibitors. The functional handles of this compound allow for its elaboration into complex heterocyclic systems, such as indolyl maleimides, which have demonstrated significant GSK-3 inhibitory activity. The synthesis typically involves the oxidation of the primary alcohol to an aldehyde, followed by condensation and cyclization reactions to construct the final pharmacophore.
2. Development of Anti-inflammatory Agents:
Chronic inflammation is a hallmark of many diseases. The indoline nucleus can be found in various compounds exhibiting anti-inflammatory properties. By modifying the hydroxymethyl group of this compound, researchers can synthesize novel indole-2-carboxamides and other derivatives that modulate inflammatory pathways. These modifications can influence the compound's binding affinity to key inflammatory targets and its overall pharmacokinetic profile.
Experimental Protocols
Detailed methodologies for the key transformations of this compound are provided below.
Protocol 1: Oxidation of this compound to tert-Butyl 2-formyl-1-indolinecarboxylate using Dess-Martin Periodinane (DMP)
This protocol describes the selective oxidation of the primary alcohol to an aldehyde, a crucial intermediate for further synthetic elaborations.[1][2][3]
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl 2-formyl-1-indolinecarboxylate as a white to off-white solid.
-
Protocol 2: Synthesis of an Indole-2-carboxamide Derivative
This protocol outlines a general procedure for the synthesis of an indole-2-carboxamide from the corresponding aldehyde, a common step in the generation of bioactive molecules.
-
Materials:
-
tert-Butyl 2-formyl-1-indolinecarboxylate (from Protocol 1)
-
An appropriate amine (e.g., a substituted aniline or alkylamine)
-
An oxidizing agent (e.g., sodium chlorite)
-
A coupling agent (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
A suitable solvent (e.g., DMF, DCM)
-
-
Procedure (Illustrative Two-Step Process):
-
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid using various methods, such as the Pinnick oxidation (using sodium chlorite and a scavenger).
-
Amide Coupling:
-
To a solution of the resulting carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF), add the desired amine (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up typically involves dilution with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, drying the organic phase, and concentrating under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
-
-
Quantitative Data
The following table summarizes the biological activity of representative indole-based GSK-3 inhibitors, demonstrating the potency achievable from scaffolds derived from indoline precursors.
| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Reference |
| Indolyl Maleimide | 5-Bromo-N1-(2-hydroxyethyl)indolylmaleimide | GSK-3β | 21 | [4] |
| Indolyl Maleimide | 5-Fluoro-N1-(2-hydroxyethyl)indolylmaleimide | GSK-3β | 5 | [4] |
| Indolyl Maleimide | 5,6-Difluoro-N1-(2-methoxyethyl)indolylmaleimide | GSK-3β | 36 | [4] |
| Benzisoxazolyl-indolylmaleimide | N1-Methyl-5-bromoindolyl derivative | GSK-3β | 10.2 | [5] |
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.
Experimental Workflow
Caption: Synthetic workflow from the starting material to bioactive compounds.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Protection of 2-(Hydroxymethyl)-indoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-Boc protection of 2-(hydroxymethyl)-indoline, a common step in synthetic organic chemistry, particularly in the preparation of intermediates for drug discovery. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2][3] This protocol outlines the reaction using di-tert-butyl dicarbonate ((Boc)₂O) and provides options for both non-catalyzed and 4-(dimethylamino)pyridine (DMAP)-catalyzed procedures to accommodate different reactivity requirements.
Introduction
The protection of the secondary amine in the indoline ring system is a crucial step to prevent unwanted side reactions during subsequent synthetic transformations. The Boc group offers excellent protection for the nitrogen atom, rendering it significantly less nucleophilic.[3] The choice between a non-catalyzed or a DMAP-catalyzed approach often depends on the nucleophilicity of the amine and the desired reaction rate. While the direct reaction with (Boc)₂O is often sufficient for aliphatic amines, the addition of a catalytic amount of DMAP can significantly accelerate the reaction, especially for less nucleophilic amines.[4][5] The inherent nucleophilicity of the amine group is greater than that of the hydroxyl group, allowing for selective protection under controlled conditions.[6]
Reaction Scheme
Experimental Protocols
Two common protocols for the Boc protection of 2-(hydroxymethyl)-indoline are presented below. Protocol 1 is a general method, while Protocol 2 employs a catalyst for potentially faster reaction times.
Protocol 1: General Procedure for Boc Protection
This protocol is suitable for the direct N-tert-butyloxycarbonylation of 2-(hydroxymethyl)-indoline.
Materials:
-
2-(hydroxymethyl)-indoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(hydroxymethyl)-indoline (1.0 equiv.) in dichloromethane (DCM).
-
Add triethylamine (1.5 equiv.).[7]
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 equiv.) portion-wise to the stirred solution at room temperature.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: DMAP-Catalyzed Boc Protection
This protocol is recommended for a more rapid reaction, utilizing the catalytic activity of DMAP.[5]
Materials:
-
2-(hydroxymethyl)-indoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(hydroxymethyl)-indoline (1.0 equiv.) in MeCN or CH₂Cl₂.
-
Add DMAP (0.1 equiv.).[7]
-
Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.[7]
-
Stir the mixture at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.[7]
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical quantitative data for the Boc protection of a generic amine substrate, which can be adapted for 2-(hydroxymethyl)-indoline.
| Parameter | Protocol 1 (General) | Protocol 2 (DMAP-Catalyzed) |
| Substrate | 2-(hydroxymethyl)-indoline | 2-(hydroxymethyl)-indoline |
| (Boc)₂O (equiv.) | 1.1 - 1.5 | 1.1 |
| Base | Triethylamine (1.5 equiv.) | - |
| Catalyst | - | DMAP (0.1 equiv.) |
| Solvent | Dichloromethane | Acetonitrile or Dichloromethane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 8 hours |
| Typical Yield | > 90% | > 95% |
Mandatory Visualization
Diagram 1: Experimental Workflow for Boc Protection
Caption: Workflow for the Boc protection of 2-(hydroxymethyl)-indoline.
Diagram 2: Logical Relationship of Reagents
Caption: Reagents and their roles in the Boc protection reaction.
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Purification of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate using normal-phase column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent applications in organic synthesis and drug development. The protocol outlines the selection of stationary and mobile phases, sample preparation, and the elution process. Additionally, a summary of expected quantitative data and a visual workflow are presented to aid researchers in achieving efficient and reproducible purification.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of both a Boc-protecting group and a primary alcohol functional group necessitates a robust purification strategy to remove starting materials, by-products, and other impurities. Column chromatography, particularly flash chromatography, is a widely used and effective technique for this purpose. The separation is based on the differential partitioning of the compound between a polar stationary phase (silica gel) and a non-polar mobile phase. By optimizing the solvent system, high purity of the target compound can be achieved.
Key Considerations
The success of the purification depends on several factors:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound. Its slightly acidic nature is generally compatible with the Boc-protected amine.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation. An ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[1]
-
Sample Loading: The crude product should be dissolved in a minimal amount of a suitable solvent or adsorbed onto a small amount of silica gel ("dry loading") to ensure a concentrated band at the start of the chromatography.
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis for Method Development:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp and/or by staining (e.g., potassium permanganate).
-
The optimal solvent system is one that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[1] For this compound, a system of 20-30% ethyl acetate in hexanes is a good starting point.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column, ensuring even packing without air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal volume of the initial mobile phase. Carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial non-polar solvent system (e.g., 10% ethyl acetate in hexanes).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound (e.g., increasing to 20%, then 30% ethyl acetate in hexanes).
-
Collect the eluate in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain the pure product.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound by column chromatography. These values are illustrative and may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Value | Conditions/Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase | Ethyl Acetate/Hexanes (Gradient) | Typically starting from 10:90 up to 40:60. |
| Optimal Rf on TLC | ~0.3 | In 30% Ethyl Acetate/70% Hexanes. |
| Typical Yield | 85-95% | Based on recovery from the column. |
| Achieved Purity | >98% | As determined by 1H NMR and/or LC-MS. |
Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a robust three-step process commencing from readily available indole-2-carboxylic acid. The protocols provided are designed for scalability and industrial application, focusing on efficiency, yield, and purity.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its indoline core, coupled with the protected amine and the reactive hydroxymethyl group, makes it a versatile scaffold for the development of novel therapeutics. The demand for efficient and scalable synthetic routes to this compound is driven by its potential applications in drug discovery and development. This document outlines a reliable and reproducible multi-step synthesis suitable for large-scale production.
Overall Synthesis Workflow
The large-scale synthesis of this compound is achieved through a three-step sequence starting from indole-2-carboxylic acid. The workflow involves an initial reduction of the indole ring, followed by N-protection with a tert-butyloxycarbonyl (Boc) group, and a final reduction of the carboxylic acid to the primary alcohol.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of Indoline-2-carboxylic Acid
This protocol is adapted from a patented procedure for the reduction of indole-2-carboxylic acid and is suitable for large-scale production.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole-2-carboxylic acid | 161.16 | 1.00 kg | 6.20 |
| Sodium or Lithium metal | 22.99 or 6.94 | 0.43 kg (Na) or 0.086 kg (Li) | 18.7 (Na) or 12.4 (Li) |
| Liquid Ammonia | 17.03 | ~20 L | - |
| Tetrahydrofuran (THF) | 72.11 | 6.0 L | - |
| Ammonium Chloride (solid) | 53.49 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, a dry ice condenser, and an addition funnel, add approximately 20 L of liquid ammonia.
-
Metal Dissolution: Carefully add sodium or lithium metal in portions to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.
-
Substrate Addition: Dissolve indole-2-carboxylic acid (1.00 kg) in 6.0 L of anhydrous THF. Slowly add this solution to the stirred metal-ammonia solution via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature below -30 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for 2-3 hours at -33 °C. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Ammonia Evaporation: Remove the dry ice condenser and allow the ammonia to evaporate overnight under a stream of nitrogen in a well-ventilated fume hood.
-
Work-up: To the remaining slurry, add 10 L of water and 10 L of dichloromethane. Stir the mixture vigorously. Separate the aqueous layer and wash the organic layer with water (2 x 5 L).
-
Acidification and Isolation: Cool the combined aqueous layers to 0-5 °C and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Filtration and Drying: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then with a small amount of cold acetone. Dry the solid under vacuum at 50-60 °C to a constant weight.
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (by HPLC) |
| Indoline-2-carboxylic Acid | 1.01 | 0.85-0.91 | 84-90% | >98% |
Step 2: Large-Scale Synthesis of tert-Butyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate
This protocol describes the N-Boc protection of indoline-2-carboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indoline-2-carboxylic acid | 163.17 | 1.00 kg | 6.13 |
| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | 1.47 kg | 6.74 |
| Sodium hydroxide | 40.00 | 0.50 kg | 12.5 |
| Dioxane | 88.11 | 10 L | - |
| Water | 18.02 | 10 L | - |
| Ethyl acetate | 88.11 | As needed | - |
| Citric acid (10% aq. solution) | 192.12 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve indoline-2-carboxylic acid (1.00 kg) in a mixture of 10 L of dioxane and 10 L of water. Add sodium hydroxide (0.50 kg) and stir until a clear solution is obtained.
-
Boc Anhydride Addition: Cool the solution to 0-5 °C in an ice bath. Add di-tert-butyl dicarbonate (1.47 kg) portion-wise over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove most of the dioxane. Dilute the aqueous residue with 10 L of water and wash with ethyl acetate (2 x 5 L) to remove any unreacted (Boc)2O.
-
Acidification: Cool the aqueous layer to 0-5 °C and carefully acidify with a 10% aqueous citric acid solution to a pH of 3-4.
-
Extraction: Extract the product into ethyl acetate (3 x 8 L).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 5 L) and brine (1 x 5 L). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by crystallization from a suitable solvent system like ethyl acetate/heptane.
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (by HPLC) |
| tert-Butyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate | 1.61 | 1.37-1.48 | 85-92% | >99% |
Step 3: Large-Scale Synthesis of this compound
This protocol details the reduction of the N-Boc protected carboxylic acid to the target alcohol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate | 263.29 | 1.00 kg | 3.80 |
| Lithium aluminum hydride (LiAlH4) | 37.95 | 0.29 kg | 7.64 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 15 L | - |
| Ethyl acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Sodium sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a large, dry, multi-neck reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (0.29 kg) in 5 L of anhydrous THF.
-
Substrate Addition: Dissolve tert-butyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate (1.00 kg) in 10 L of anhydrous THF. Cool the LiAlH4 suspension to 0 °C and slowly add the substrate solution via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add 290 mL of water, 290 mL of 15% aqueous sodium hydroxide solution, and finally 870 mL of water. Stir the resulting mixture vigorously for 1 hour.
-
Filtration: Filter the granular precipitate of aluminum salts through a pad of celite. Wash the filter cake thoroughly with THF (3 x 2 L).
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (by HPLC) |
| This compound | 0.94 | 0.79-0.87 | 84-93% | >99% |
Logical Relationship Diagram
Caption: Key reagents and intermediates in the synthesis.
Conclusion
The protocols described in this document provide a comprehensive and scalable pathway for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this important building block in large quantities with high purity, facilitating its application in the development of new pharmaceutical agents. The use of readily available starting materials and well-established chemical transformations makes this synthetic route both economically viable and industrially applicable.
Application Notes and Protocols: Monitoring tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate Reactions by TLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the synthesis of pharmaceuticals and other biologically active molecules. Common transformations of this intermediate include the oxidation of the primary alcohol to the corresponding aldehyde, tert-butyl 2-formyl-1-indolinecarboxylate, a key step in the elaboration of the indoline scaffold.
Thin-Layer Chromatography (TLC) is a rapid, simple, and indispensable technique for monitoring the progress of such reactions. It allows for the qualitative assessment of the consumption of starting material, the formation of the product, and the presence of any byproducts. This application note provides a detailed protocol for the effective use of TLC to monitor reactions involving this compound, with a primary focus on its oxidation to the aldehyde.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). The separation is based on polarity. In the context of oxidizing this compound, the starting material (an alcohol) is more polar than the resulting aldehyde product. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the starting material.
By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate mobile phase, one can visualize the disappearance of the starting material spot and the appearance of a new, higher Rf product spot over time.
Data Presentation: Expected TLC Results
The following table summarizes the expected TLC results for the oxidation of this compound to tert-butyl 2-formyl-1-indolinecarboxylate. The Rf values are approximate and can vary depending on the exact TLC plate, chamber saturation, and temperature. The key is the relative difference in Rf values.
| Compound | Functional Group | Expected Polarity | Mobile Phase System (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| This compound | Primary Alcohol | High | 3:1 | 0.3 - 0.4 | UV (254 nm), Potassium Permanganate (yellow spot), p-Anisaldehyde (colored spot with heating) |
| tert-Butyl 2-formyl-1-indolinecarboxylate | Aldehyde | Medium | 3:1 | 0.6 - 0.7 | UV (254 nm), Potassium Permanganate (yellow spot), p-Anisaldehyde (colored spot with heating) |
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets.
-
Mobile Phase: Hexane and Ethyl Acetate (analytical grade).
-
Reaction Aliquots: Samples taken from the reaction mixture at different time points.
-
Starting Material Standard: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Development Chamber: A glass jar with a lid.
-
Capillary Spotters: Glass capillary tubes.
-
Visualization Reagents:
-
UV lamp (254 nm).
-
Potassium permanganate (KMnO4) stain.
-
p-Anisaldehyde stain.
-
-
Heat Gun.
Preparation of TLC Stains
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[1]
-
p-Anisaldehyde Stain: To a mixture of 135 mL of ethanol and 5 mL of concentrated sulfuric acid, add 1.5 mL of glacial acetic acid. After cooling, add 3.7 mL of p-anisaldehyde.[2]
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Pour the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid solvent vapor saturation. Close the lid and allow the chamber to equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spot the TLC Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of the starting material standard solution onto the origin line in the "SM" lane.
-
Rxn Lane: Use a clean capillary spotter to take an aliquot of the reaction mixture and spot it on the origin line in the "Rxn" lane.
-
Co-spot Lane: Apply a spot of the starting material standard directly on top of a spot of the reaction mixture in the "Co" lane. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Elution and Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). The indoline ring is UV active, and both the starting material and product should be visible as dark spots. Circle the spots with a pencil.[3]
-
Staining:
-
Potassium Permanganate: Dip the plate into the KMnO4 stain solution for a few seconds. The background will turn purple, and compounds that can be oxidized (like alcohols and aldehydes) will appear as yellow-white spots against the purple background.[1]
-
p-Anisaldehyde: Dip the plate into the p-anisaldehyde stain and then gently warm the plate with a heat gun. Different compounds will develop distinct colors. This stain is particularly useful for visualizing nucleophilic groups, aldehydes, and ketones.[1][4]
-
-
-
Analysis: Compare the spots in the "Rxn" lane to the "SM" lane. As the reaction progresses, the spot corresponding to the starting material in the "Rxn" lane should diminish in intensity, while a new spot corresponding to the product should appear at a higher Rf. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.
Mandatory Visualizations
TLC Monitoring Workflow
Caption: Workflow for monitoring reactions by TLC.
Reaction Progress on TLC Plate
Caption: Idealized TLC plates showing reaction progress over time.
References
Application Notes and Protocols for the Deprotection of Boc Group from tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of the Boc group from tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate to yield (indolin-2-yl)methanol is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes, comparative data on different deprotection methods, and a comprehensive experimental protocol for this transformation.
Comparative Data of Deprotection Methods
The selection of a deprotection method depends on factors such as the stability of the substrate to acidic conditions, desired reaction time, and scalability. Below is a summary of common methods for the deprotection of this compound.
| Deprotection Reagent | Solvent | Temperature | Time | Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2 hours | >95% (crude) | General Protocol |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 30 minutes | ~95% | [1][2][3][4] |
| p-Toluenesulfonic Acid (p-TsOH) | Solvent-free (mechanochemical) | Room Temperature | 10 minutes | >98% | [2][5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly effective method for Boc deprotection using a strong acid, trifluoroacetic acid.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: To the stirred solution at room temperature, add trifluoroacetic acid (10-20 eq). A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. c. Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (indolin-2-yl)methanol.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, a workflow diagram is provided below.
Caption: Workflow for the deprotection of Boc-protected indoline-2-methanol.
The chemical transformation is illustrated in the following diagram:
Caption: Deprotection of Boc-protected indoline-2-methanol to yield (indolin-2-yl)methanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 3. rsc.org [rsc.org]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate synthesis. The primary route for this synthesis involves the reduction of 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| Low or No Product Formation | Why is my reaction showing a low conversion of the starting material? | Inactive Reducing Agent: Borane-THF solutions can degrade over time. Use a freshly opened bottle or titrate the solution to determine its active concentration. Lithium aluminum hydride (LiAlH4) can be deactivated by moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Insufficient Reagent: For borane reductions, ensure at least one equivalent of BH3 is used per mole of the carboxylic acid. For LiAlH4 reductions, an excess is typically required due to reaction with the acidic proton of the carboxylic acid.[1][2] Low Reaction Temperature: Some reductions may be sluggish at low temperatures. If the reaction is not proceeding at 0 °C, consider allowing it to slowly warm to room temperature. |
| Presence of Side Products | What are the common side products and how can I minimize them? | Over-reduction: While not common for this specific transformation, highly reactive conditions could potentially lead to other reductions. Ensure the reaction is quenched appropriately once the starting material is consumed. Formation of Borate Esters: In borane reductions, stable borate esters can form.[3] Hydrolysis during the workup (e.g., with aqueous acid or base) is crucial to break down these intermediates and release the desired alcohol. Complexes with Borane: The product, an amino alcohol, can form a complex with borane. This is typically addressed during the workup by adding a quenching agent like methanol, followed by an extractive workup. |
| Difficult Product Isolation | How can I effectively isolate the product from the reaction mixture? | Emulsion during Workup: The presence of aluminum or boron salts can lead to emulsions during aqueous extraction. Adding a saturated solution of Rochelle's salt (potassium sodium tartrate) during the LiAlH4 workup can help break up aluminum salt emulsions. For borane reductions, a standard acidic or basic wash should be sufficient. Product Solubility: The product may have some water solubility. When performing an aqueous workup, ensure the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery. Purification Challenges: The product is a white solid. If impurities are present, purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, trituration with a non-polar solvent like cold hexanes can be effective for removing less polar impurities. |
| Starting Material Degradation | Is it possible for the starting material or product to degrade? | Loss of Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acidic conditions.[4] During an acidic workup, use dilute acids and minimize exposure time to prevent deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended reducing agents for converting 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid to the corresponding alcohol?
A1: The two most common and effective reducing agents for this transformation are Borane-Tetrahydrofuran complex (BH3-THF) and Lithium Aluminum Hydride (LiAlH4). BH3-THF is generally considered milder and can offer better selectivity if other reducible functional groups are present.[3] LiAlH4 is a more powerful reducing agent but requires stricter anhydrous conditions and careful handling.[5][6]
Q2: What is a typical solvent and temperature for this reduction?
A2: Anhydrous tetrahydrofuran (THF) is the most common solvent for both BH3-THF and LiAlH4 reductions. The reaction is typically started at a low temperature, such as 0 °C, and then allowed to warm to room temperature.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The starting material (a carboxylic acid) will have a lower Rf value than the product (an alcohol). Staining with potassium permanganate can help visualize the spots.
Q4: What is the proper quenching procedure for a borane reduction?
A4: After the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane. This will result in the evolution of hydrogen gas, so it must be done in a well-ventilated fume hood. The mixture is then typically concentrated, and an aqueous workup is performed.
Q5: What is a safe workup procedure for a LiAlH4 reduction?
A5: A Fieser workup is a common and safe method. After the reaction is complete, cool the mixture to 0 °C and sequentially add water, followed by an aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate of aluminum salts can be removed by filtration.
Quantitative Data Summary
| Reducing Agent | Substrate | Reported Yield | Reference |
| NaBH4 / Ethyl Chloroformate | N-protected amino acids | Satisfactory | [7] |
| LiAlH4 | N-Boc-proline | 44-51% (after distillation) | [8] |
| Borane-Methyl Sulfide (BMS) | N-Boc-amino acids | Good | [8] |
Experimental Protocol: Borane Reduction of 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid
This protocol is a representative procedure based on standard methods for the reduction of N-Boc protected amino acids.
Materials:
-
1-(tert-butoxycarbonyl)indoline-2-carboxylic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-THF complex (1 M solution in THF)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Borane-THF solution (1.1 equivalents) dropwise to the stirred solution of the carboxylic acid.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol.
-
Once gas evolution has ceased, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Reaction pathway for the synthesis.
References
- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on common side reactions and purification challenges.
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of the starting material (tert-Butyl 1-indoline-2-carboxylate) | 1. Inactive Reducing Agent: The hydride reagent (e.g., LiAlH₄, NaBH₄, LiBH₄) may have degraded due to improper storage or handling. 2. Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low. 3. Low Reaction Temperature: The reaction temperature may be too low for the chosen reducing agent to be effective. | 1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a known, reliable substrate. 2. Increase the molar equivalents of the reducing agent. For LiAlH₄ and LiBH₄, a 1.5 to 2-fold excess is common for ester reductions. For NaBH₄, which is generally less reactive towards esters, a larger excess and/or the use of an additive may be necessary. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For instance, if the reaction is sluggish at 0°C, allow it to warm to room temperature. |
| Formation of a significant amount of indoline (de-Boc-protected starting material) | 1. Acidic Conditions: The reaction or work-up conditions may be too acidic, leading to the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group. 2. High Temperatures: Prolonged heating can also cause the removal of the Boc group. | 1. Ensure all reagents and solvents are anhydrous and free of acidic impurities. During work-up, use a mild quenching agent and avoid strong acids. A saturated aqueous solution of sodium sulfate or Rochelle's salt is recommended for quenching LiAlH₄ reactions. 2. Maintain a controlled reaction temperature. If heating is necessary, use the minimum temperature required for the reaction to proceed. |
| Presence of N-alkylated indoline byproduct (e.g., N-ethylindoline) | Reaction with Solvent/Acid: When using sodium borohydride in a carboxylic acid solvent (e.g., acetic acid), the carboxylic acid can be reduced to an aldehyde, which then reductively aminates the indoline nitrogen. | Avoid using carboxylic acids as solvents with NaBH₄. Use an inert solvent like THF or diethyl ether. If a proton source is needed, a co-solvent like methanol or ethanol is generally preferred over a carboxylic acid. |
| Formation of 2-methyl-1H-indole (skatole) or other over-reduced products | Harsh Reducing Conditions: Strong reducing agents like LiAlH₄ can sometimes lead to the complete reduction of the ester and subsequent hydrogenolysis of the resulting alcohol to a methyl group, particularly with indole derivatives. | 1. Use a milder reducing agent such as Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) in the presence of a Lewis acid. 2. Perform the reaction at a lower temperature (e.g., -20°C to 0°C) to moderate the reactivity of LiAlH₄. |
| Difficult Purification: The product is difficult to separate from byproducts or starting material. | Similar Polarity of Compounds: The desired product, starting material, and some byproducts may have very similar polarities, making separation by column chromatography challenging. | 1. Optimize the reaction to achieve higher conversion and minimize side products. 2. Use a high-performance flash chromatography system with a shallow solvent gradient for better separation. 3. Consider recrystallization as an alternative or final purification step. A solvent system of ethyl acetate/hexanes is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the reduction of the corresponding carboxylic acid ester, tert-Butyl 1-indoline-2-carboxylate. This is typically achieved using a hydride-based reducing agent.
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent is critical and depends on the desired outcome and the potential for side reactions.
-
Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent that readily reduces esters to primary alcohols. However, its high reactivity can sometimes lead to over-reduction or cleavage of the Boc protecting group.[1]
-
Lithium Borohydride (LiBH₄): A stronger reducing agent than NaBH₄ and is capable of reducing esters to alcohols. It is generally considered milder than LiAlH₄ and may offer better chemoselectivity.
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of a Lewis acid or by performing the reaction in a suitable solvent system. This can be a good option to avoid over-reduction.
Q3: My main side product is the de-Boc-protected starting material. How can I avoid this?
A3: Cleavage of the Boc group is typically caused by acidic conditions. Ensure that all your reagents and solvents are dry and free of acid. During the reaction work-up, use a neutral or slightly basic quench. For example, a saturated solution of ammonium chloride (NH₄Cl) can be slightly acidic, so a milder quench like a saturated solution of sodium sulfate (Na₂SO₄) or Rochelle's salt (potassium sodium tartrate) is preferable.
Q4: I am observing a byproduct with a mass corresponding to N-ethylindoline. What is the source of this?
A4: This side product is likely the result of a reductive amination reaction. If you are using sodium borohydride in acetic acid, the acetic acid can be reduced to acetaldehyde, which then reacts with the indoline nitrogen. To avoid this, use an inert solvent such as THF or diethyl ether.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the starting ester will be less polar (higher Rf value) than the product alcohol.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
1. Materials:
-
tert-Butyl 1-indoline-2-carboxylate
-
Lithium Aluminium Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
2. Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of tert-Butyl 1-indoline-2-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., LiBH₄, 1.5 eq) in anhydrous THF via the dropping funnel.
-
Stir the reaction mixture at 0°C and monitor the progress by TLC. If the reaction is slow, allow it to warm to room temperature.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
3. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reactions during synthesis.
Caption: A logical workflow for troubleshooting.
References
Technical Support Center: Optimization of Boc Protection Reactions
Welcome to the technical support center for the optimization of reaction time and temperature for Boc protection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the tert-butyloxycarbonyl (Boc) protection of amines.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during Boc protection reactions.
Problem 1: Low or No Yield of the Boc-Protected Product
This is one of the most frequent challenges in Boc protection chemistry. Several factors can contribute to a low yield.
| Potential Cause | Recommended Action |
| Weakly Nucleophilic or Sterically Hindered Amine | Aromatic amines are less nucleophilic than aliphatic amines and react more slowly with di-tert-butyl dicarbonate ((Boc)₂O).[1][2] Sterically hindered amines also exhibit slower reaction rates.[1] To address this, consider prolonging the reaction time, increasing the reaction temperature (e.g., to 40-55°C), or using a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP).[1][3][4] |
| Degraded Reagents or Incorrect Stoichiometry | Ensure the use of fresh (Boc)₂O. A typical stoichiometry involves 1.1-1.5 equivalents of (Boc)₂O relative to the amine.[1][5] |
| Suboptimal Reaction Conditions | The choice of solvent can significantly impact the reaction rate.[2] Consider optimizing the solvent; for example, methanol has been shown to accelerate the rate of Boc protection, particularly for aromatic amines.[1] Ensure the base used is appropriate for the substrate and reaction conditions. |
| Insoluble Starting Material | Zwitterionic compounds like amino acids can have poor solubility in common organic solvents, leading to slow or incomplete reactions.[6][7] Performing the reaction in an aqueous or biphasic system, often with a base like sodium bicarbonate or sodium hydroxide, can improve solubility and reaction efficiency.[5][7] |
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of undesired side products.
| Side Product | Cause | Prevention Strategy |
| Di-Boc Protected Product (Boc₂N-R) | This can occur with primary amines, especially when using a large excess of (Boc)₂O and a strong base.[1] | Use a controlled stoichiometry of (Boc)₂O (typically 1.1 equivalents).[5] Avoid using an excessive amount of a strong base. |
| Urea Derivatives | Formation of isocyanate intermediates, particularly at low temperatures in the presence of DMAP, can lead to the formation of urea byproducts.[8] | Carefully control the reaction temperature. If using DMAP, monitor the reaction for the formation of these byproducts. |
| N-Acylurea (in peptide coupling) | In the context of peptide synthesis where Boc-protected amino acids are used, the coupling reagent (e.g., EDC) can react to form an N-acylurea side product.[9] | Perform the reaction at lower temperatures and in less polar solvents like dichloromethane (DCM) to minimize this side reaction.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for Boc protection of an amine?
A1: A typical Boc protection is carried out using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent. The reaction is versatile and can be performed in a variety of solvents, including tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), water, or mixtures of water and organic solvents.[1][2][3] The reaction is often run at room temperature or with moderate heating (e.g., 40°C) and commonly employs a base such as triethylamine (TEA), sodium bicarbonate, or sodium hydroxide.[3][5][10]
Q2: How do reaction time and temperature affect the Boc protection of different types of amines?
A2: Reaction time and temperature are critical parameters that depend on the amine's nucleophilicity and steric hindrance.[1][2]
-
Aliphatic amines , being more nucleophilic, generally react faster and at lower temperatures (often room temperature).[2]
-
Aromatic amines are less nucleophilic and typically require longer reaction times and/or elevated temperatures (e.g., 40-55°C) to achieve a good yield.[1][2]
-
Sterically hindered amines will also react more slowly and may require more forcing conditions.[1]
Q3: What is the role of a base in the Boc protection reaction?
A3: A base is typically used to neutralize the protonated amine that is formed during the reaction, driving the equilibrium towards the protected product.[11] Common bases include triethylamine (TEA), diisopropylethylamine (DIEA), sodium bicarbonate, and sodium hydroxide.[5][11] While some Boc protections can proceed without a base, its presence is generally recommended for efficient and complete conversion.[11][12]
Q4: How can I monitor the progress of my Boc protection reaction?
A4: The progress of the reaction can be monitored by several analytical techniques to track the consumption of the starting amine and the formation of the Boc-protected product.[1] Common methods include:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Q5: What is a general work-up procedure for a Boc protection reaction?
A5: A standard aqueous work-up procedure typically involves:
-
Diluting the reaction mixture with water.[5]
-
Extracting the product with an organic solvent such as ethyl acetate.[5]
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure to yield the crude product, which can then be purified by chromatography if necessary.[5]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution : Dissolve the primary amine (1.0 equivalent) in a suitable solvent, such as a 1:1 mixture of dioxane and water.[5]
-
Base Addition : Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is fully dissolved.[5]
-
(Boc)₂O Addition : Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to control any potential exotherm.[5][7]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[5]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.[5]
-
Work-up : Upon completion, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography if necessary.
Protocol 2: Boc Protection of an Amine in a Water/Methanol/Triethylamine System
This protocol is particularly useful for amines with poor solubility in standard organic solvents.[4]
-
Dissolution : Dissolve the amine in a 10:10:7 mixture of water, methanol, and triethylamine.[4]
-
(Boc)₂O Addition : Slowly add solid (Boc)₂O (1.6 equivalents) while stirring. A small amount of methanol can be used to rinse the weighing container.[4]
-
Heating : Heat the solution to 55°C and stir overnight (approximately 16 hours). A thick slurry may form due to the production of t-butanol.[4]
-
Work-up : After cooling to room temperature, remove the solvent under reduced pressure. The resulting solid can be further dried under high vacuum to sublimate any residual (Boc)₂O.[4]
Diagrams
Caption: General workflow for a standard Boc protection reaction.
Caption: Troubleshooting workflow for low yield in Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The two primary methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is effective for separating the product from impurities with different polarities.[1][2] Recrystallization is a cost-effective method for purifying the compound if a suitable solvent system is found.
Q2: What are the potential impurities I might encounter during the purification of this compound?
A2: Potential impurities can originate from the starting materials, side reactions, or incomplete reactions. Common impurities include:
-
Unreacted starting material: tert-Butyl 2-formyl-1-indolinecarboxylate, if the reduction reaction is incomplete.
-
Over-reduction products: If a strong reducing agent is used, the Boc protecting group could be affected.
-
Byproducts from Boc-protection: If the synthesis involved the protection of the indoline nitrogen, byproducts from this step might be present.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography. A suitable solvent system for TLC should be developed beforehand to ensure good separation between the desired product and any impurities. The product spot should have a distinct Rf value from any impurity spots.
Troubleshooting Guide
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for silica gel chromatography is a hexane/ethyl acetate gradient.[2] Adjust the polarity to achieve a baseline separation of the product and impurities. The target compound should ideally have an Rf value of 0.2-0.4. |
| Column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.[3] A wet slurry packing method is often preferred for silica gel.[3] | |
| Overloading the column with crude product. | The amount of crude product should be appropriate for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to stationary phase by weight. | |
| Low Yield of Purified Product | The product is eluting with the solvent front or is retained on the column. | If the product elutes too quickly, decrease the polarity of the eluent. If it is retained, increase the eluent polarity. |
| The product is unstable on silica gel. | The Boc protecting group can be sensitive to acidic conditions. If decomposition is suspected, triethylamine (0.1-1%) can be added to the eluent to neutralize the silica gel. | |
| Co-elution of product with a UV-inactive impurity. | Analyze fractions by another method, such as NMR or mass spectrometry, to check for hidden impurities. | |
| Product Crystallizes on the Column | The solvent is not strong enough to keep the product dissolved. | Switch to a more polar solvent system that can better solubilize the product. |
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Product Does Not Crystallize | The solution is not supersaturated. | Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| The chosen solvent is too good at dissolving the product. | Add an anti-solvent (a solvent in which the product is poorly soluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. Common solvent pairs include ethanol-water and hexane-ethyl acetate.[4][5][6] | |
| Product Oils Out Instead of Crystallizing | The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent or a different solvent system. | |
| Low Recovery of Crystalline Product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has been allowed to cool for a sufficient amount of time. Cooling in an ice bath can help maximize crystal formation. | |
| The product is significantly soluble in the cold solvent. | Cool the solution to a lower temperature (e.g., in a freezer) before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A common mobile phase for this compound is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed with no air bubbles.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent to move the compounds down the column. A typical gradient could be from 100% hexanes to a mixture containing up to 50% ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Preventing Racemization of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing, identifying, and troubleshooting the racemization of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate. Given that the biological activity of chiral molecules is often enantiomer-specific, maintaining the stereochemical integrity of this valuable building block is critical for its applications in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is a process that converts an enantiomerically pure substance into an equal mixture of both enantiomers, known as a racemate.[1][2] This resulting mixture is optically inactive because the optical rotation caused by one enantiomer is perfectly canceled out by the opposite rotation of the other.[3] For this compound, the stereocenter is at the C2 position of the indoline ring. Losing the specific three-dimensional arrangement at this center is a significant problem in drug development, as different enantiomers can exhibit vastly different pharmacological activities, efficacies, or toxicities.[4][5]
Q2: What is the primary chemical mechanism that leads to racemization of this compound?
A2: The primary mechanism for racemization in this molecule is the deprotonation-reprotonation at the chiral C2 carbon. The hydrogen atom at this position is weakly acidic due to the adjacent electron-withdrawing N-Boc group and the stabilizing influence of the aromatic ring. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face of this planar structure with equal probability, leading to the formation of a racemic mixture.[3][4][6] While the N-Boc group is known to suppress this process better than many other nitrogen protecting groups, racemization can still occur under non-optimized conditions.[4][7]
Q3: How can I detect and quantify racemization in my sample?
A3: There are three primary analytical techniques to assess the enantiomeric purity of your compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It uses a chiral stationary phase to physically separate the two enantiomers, allowing for precise quantification of each.[8]
-
Polarimetry: This technique measures the optical rotation of a solution of the compound.[9][10] A pure enantiomer will rotate plane-polarized light, while a racemic mixture will not.[11] It provides a bulk measurement of enantiomeric excess but is less precise than HPLC for determining exact ratios.[9][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard NMR cannot distinguish between enantiomers. However, by using a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent, the enantiomers can be converted into diastereomers or form diastereomeric complexes.[13] These have distinct signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.[8][14]
Troubleshooting Guide
Issue 1: I observed a significant loss of optical purity after a reaction involving a base.
| Possible Cause | Troubleshooting & Optimization |
| Inappropriate Base Strength | Solution: Avoid strong inorganic bases (e.g., NaOH, KOH) or alkoxides (e.g., NaOMe, KOtBu). Switch to milder, non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). In some cases, catalyst-free conditions in water can be effective for reactions like Boc-protection, minimizing base-induced racemization.[4] |
| Elevated Temperature | Solution: The rate of racemization increases with temperature.[1] Perform the reaction at the lowest effective temperature. Start at 0 °C and consider sub-zero temperatures (e.g., -20 °C or -78 °C) if racemization persists. Ensure the workup and purification steps are also conducted at low temperatures. |
| Prolonged Reaction Time | Solution: Minimize the compound's exposure to basic conditions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon consumption of the starting material.[4] |
| Inappropriate Solvent | Solution: Use non-polar, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Protic solvents can facilitate proton exchange, potentially increasing the rate of racemization.[4] |
Issue 2: My sample's enantiomeric excess (ee) decreased during storage or after workup.
| Possible Cause | Troubleshooting & Optimization |
| Improper Storage | Solution: Store the pure compound as a solid in a tightly sealed container in a cool (-20 °C), dark, and dry environment, preferably under an inert atmosphere (e.g., argon). If solution storage is necessary, use a dry, aprotic solvent and keep it refrigerated or frozen. |
| Acidic/Basic Contaminants | Solution: Ensure all solvents and reagents used for workup and storage are free from acidic or basic impurities. Traces of acid or base can catalyze racemization over time. Use freshly distilled or high-purity solvents. |
| Purification on Silica Gel | Solution: Standard silica gel is slightly acidic and can promote racemization of sensitive compounds. To mitigate this, neutralize the silica gel by preparing the slurry with an eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine. Alternatively, consider using a different stationary phase like neutral alumina or reverse-phase chromatography. |
Factors Influencing Racemization Risk
The following table summarizes key experimental parameters and their associated risk of inducing racemization.
| Parameter | Low Risk Condition | High Risk Condition | Rationale |
| Temperature | ≤ 0 °C | > Room Temperature | Higher thermal energy increases the rate of proton abstraction and epimerization.[15] |
| Base | Weak organic bases (TEA, DIPEA) or none | Strong bases (NaOH, KOtBu, LDA) | Strong bases more readily abstract the acidic C2 proton, forming the achiral intermediate.[4] |
| Solvent | Aprotic, Non-polar (Toluene, THF, DCM) | Protic (Methanol, Water) | Protic solvents can facilitate proton transfer, accelerating the reprotonation of the intermediate.[4] |
| Reaction Time | Minimized (Monitored to completion) | Prolonged / Overnight | Longer exposure to destabilizing conditions increases the probability of racemization.[4] |
| pH (Workup/Storage) | Neutral (pH ~7) | Strongly Acidic or Basic | Both extremes can catalyze the formation of achiral intermediates (enolate or carbocation). |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Racemization (Example: O-alkylation)
-
Setup: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous, aprotic solvent (e.g., THF) and cool the solution to -20 °C in a cryo-cooler or dry ice/acetone bath.
-
Base Addition: Slowly add a mild base (e.g., NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 30 minutes at -20 °C.
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) dropwise via syringe.
-
Monitoring: Monitor the reaction progress by TLC every 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a non-polar solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).
-
Purification: Purify the crude product via flash column chromatography using a silica gel column that has been pre-treated with 1% TEA in the eluent.
-
Analysis: Immediately analyze the purified product for enantiomeric purity using Chiral HPLC (see Protocol 2).
Protocol 2: Assessing Enantiomeric Purity using Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a compatible solvent (e.g., isopropanol). Prepare a solution of the racemic material as a reference standard.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for this class of compounds.
-
Method Development (Screening):
-
Start with a typical normal-phase mobile phase, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value for the indole chromophore (e.g., 254 nm or 280 nm).
-
Inject the racemic standard. If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., try 95:5, 80:20).
-
-
Analysis: Once baseline separation of the two enantiomers is achieved with the racemic standard, inject the test sample.
-
Quantification: Integrate the peak areas for both enantiomers (A₁ and A₂). Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Protocol 3: Troubleshooting Workflow for Unexpected Racemization
The following diagram provides a logical workflow to diagnose the source of racemization in an experimental process.
References
- 1. byjus.com [byjus.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. koreascience.kr [koreascience.kr]
- 9. torontech.com [torontech.com]
- 10. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]
- 11. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
common impurities in tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and their removal
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding common impurities in tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route, which often involves the reduction of an indole precursor and Boc-protection. These impurities can be categorized as follows:
-
Starting Materials & Reagents:
-
Unreacted tert-Butyl 2-(hydroxymethyl)-1-indolecarboxylate (the indole precursor).
-
Di-tert-butyl dicarbonate (Boc₂O).
-
tert-Butanol, a byproduct of the Boc protection reaction.
-
-
Reaction By-products:
-
Over-reduced species: Products where the aromatic ring has been partially or fully saturated.
-
N-de-Boc-ylated compound: 2-(hydroxymethyl)indoline, resulting from the lability of the Boc group under certain conditions.
-
Oxidized species: The starting indole can be reformed if the indoline is exposed to air and certain contaminants.
-
-
Residual Solvents:
-
Solvents commonly used in synthesis and purification such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate (EtOAc), and hexanes/heptanes.
-
Q2: My NMR spectrum shows unexpected peaks. How can I identify the likely impurities?
A2: The chemical shifts in your ¹H NMR spectrum can provide clues to the identity of impurities.
-
Starting Indole: Look for aromatic protons characteristic of the indole ring, typically in the range of 6.5-7.6 ppm, and a broader singlet for the indole N-H if the Boc group is absent.
-
Di-tert-butyl dicarbonate (Boc₂O): A sharp singlet around 1.5 ppm.
-
tert-Butanol: A singlet around 1.3 ppm.
-
Residual Solvents: Characteristic peaks for common solvents (e.g., DCM ~5.3 ppm, THF ~3.7 and ~1.8 ppm, EtOAc ~4.1, ~2.0, and ~1.2 ppm, Hexane ~0.9 and ~1.3 ppm).
Q3: What is the best general method for purifying crude this compound?
A3: Flash column chromatography on silica gel is the most effective and widely used method for purifying this compound on a laboratory scale. A gradient elution using a non-polar solvent system like hexanes/ethyl acetate is typically successful in separating the desired product from most common impurities.
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be an effective technique if your product is a solid and the impurity profile is not overly complex. It is particularly useful for removing trace impurities after an initial purification by column chromatography. Suitable solvent systems often include mixtures of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent in which the product has moderate solubility at room temperature and is highly soluble when heated.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction; formation of multiple by-products. | Optimize reaction conditions (temperature, time, stoichiometry). Purify via flash column chromatography. |
| Product Decomposes on Silica Gel Column | The silica gel is too acidic, causing the Boc group to be cleaved. | Neutralize the silica gel by pre-treating it with a solution of triethylamine (1-2%) in the eluent, then flush with the pure eluent before loading the sample. |
| Oily Product That Won't Solidify | Presence of residual solvents or oily impurities. | Co-evaporate the product with a low-boiling point solvent like dichloromethane or diethyl ether under reduced pressure. If it remains an oil, repurify by column chromatography. Trituration with a non-polar solvent like cold hexanes can sometimes induce crystallization. |
| Pink or Brown Discoloration of the Product | Oxidation of the indoline back to an indole derivative or other colored impurities. | Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light. If discoloration is present in the crude product, purification by chromatography should remove these impurities. |
Purity Enhancement Data
The following table summarizes typical purity levels that can be achieved with different purification methods. The starting purity of the crude product is assumed to be in the range of 70-85%.
| Purification Method | Typical Final Purity (%) | Typical Yield (%) | Notes |
| Single Column Chromatography | 95 - 98 | 70 - 90 | Most effective for removing a wide range of impurities. |
| Recrystallization | > 99 | 50 - 80 | Best for removing minor impurities from an already partially pure solid. |
| Trituration with Cold Solvent | 90 - 95 | 80 - 95 | Good for removing highly soluble or non-polar impurities. |
| Sequential Chromatography and Recrystallization | > 99.5 | 60 - 75 | For achieving very high purity material. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly. Ensure the solvent level always remains above the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluting solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 95:5 to 70:30 Hexanes:Ethyl Acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethyl acetate/hexanes or isopropanol/water).
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Guides
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common impurities.
catalyst selection for reactions involving tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
This guide provides researchers, scientists, and drug development professionals with technical support for catalyst selection and troubleshooting in reactions involving tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate.
Section 1: Oxidation of the Hydroxymethyl Group
The oxidation of the primary alcohol in this compound to the corresponding aldehyde, tert-butyl 2-formyl-1-indolinecarboxylate, is a crucial transformation. The choice of catalyst and reaction conditions is critical to ensure high yield and avoid over-oxidation or side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for oxidizing this compound to the aldehyde?
A1: The most common and effective methods are Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidation.[1][2] These methods are known for their mild conditions and high selectivity for primary alcohols, preventing over-oxidation to the carboxylic acid.
Q2: How do I choose between Dess-Martin, Swern, and TEMPO oxidation?
A2: The choice depends on the scale of your reaction, the sensitivity of other functional groups on your substrate, and safety considerations.
-
Dess-Martin Periodinane (DMP) is experimentally simple, proceeds under neutral and mild conditions, and has a high tolerance for sensitive functional groups.[3][4] However, DMP is potentially explosive, making it less suitable for large-scale reactions.[5]
-
Swern Oxidation is also very mild and effective, using inexpensive reagents like DMSO and oxalyl chloride.[2][6] A major drawback is the formation of foul-smelling dimethyl sulfide as a byproduct, and the reaction must be conducted at very low temperatures (-78 °C).[2][7]
-
TEMPO-catalyzed oxidation is an excellent option for green chemistry, as it uses a catalytic amount of the nitroxyl radical with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[8] However, catalyst inhibition can be an issue with some nitrogen-containing substrates.[9]
Q3: Can I over-oxidize the product to a carboxylic acid with these methods?
A3: DMP and Swern oxidations are generally very selective for the aldehyde and do not proceed to the carboxylic acid.[1][2] TEMPO-based systems can be tuned to produce either the aldehyde or the carboxylic acid. To stop at the aldehyde, it is important to control the reaction time and the amount of the co-oxidant.[10]
Troubleshooting Guide
Q: My Dess-Martin oxidation is giving a low yield. What could be the problem? A:
-
Reagent Quality: DMP is moisture-sensitive. Ensure you are using a fresh or properly stored reagent.
-
Reaction Time: While often fast, some sterically hindered alcohols may require longer reaction times. Monitor the reaction by TLC.
-
Work-up: The byproduct, iodinane, can sometimes trap the product. A common work-up procedure involves quenching with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to remove excess DMP and its byproducts.[11] Filtering the reaction mixture through a pad of Celite can also help remove insoluble iodine species.[11][12]
Q: I am observing epimerization at the C2 position after my Swern oxidation. How can I prevent this? A: Epimerization of the alpha-carbon can occur if triethylamine is used as the base.[7] Switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can mitigate this side reaction.[13] Maintaining a very low reaction temperature throughout the addition of the base is also critical.
Q: The TEMPO-catalyzed oxidation is sluggish or incomplete. What is happening? A:
-
Catalyst Inhibition: Nitrogen-containing compounds can sometimes chelate with metal co-catalysts if used, or interact with the TEMPO radical itself, leading to deactivation.[9]
-
pH Control: The pH of the reaction medium is crucial. For TEMPO/bleach systems, maintaining a pH of around 8-9 with a bicarbonate buffer is important for optimal reactivity.[10]
-
Co-oxidant: Ensure your co-oxidant (e.g., bleach) is fresh and has the stated concentration.
Data Presentation: Comparison of Oxidation Catalysts
| Catalyst System | Typical Catalyst Loading | Co-oxidant/Reagents | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 equiv. | None | CH₂Cl₂ | Room Temp. | 90-98 | (+): Mild, neutral, simple work-up.[3] (-): Expensive, potentially explosive.[5] |
| Swern Oxidation | Stoichiometric | DMSO, (COCl)₂, Et₃N | CH₂Cl₂ | -78 | 85-95 | (+): Mild, inexpensive reagents.[2] (-): Low temp required, foul odor byproduct.[7] |
| TEMPO/NaOCl | 1-10 mol% | NaOCl (bleach), KBr | CH₂Cl₂/H₂O | 0 - Room Temp. | 88-95 | (+): Catalytic, "green."[8] (-): Biphasic, pH-sensitive, potential for chlorination.[10] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 equiv) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 equiv) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equiv) dropwise, and stir the reaction mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Note: The crude product will contain dimethyl sulfide, which has a strong odor and should be handled in a fume hood. Rinsing glassware with bleach can neutralize the odor.[7]
-
Purify the product by flash column chromatography.
Visualization: Oxidation Workflow
References
- 1. Rh(III)-Catalyzed C-H Functionalization of Indolines with Readily Accessible Amidating Reagent: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. TEMPO [organic-chemistry.org]
- 9. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedures for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a reaction involving the synthesis or modification of this compound?
A typical workup involves an aqueous wash to remove inorganic salts and water-soluble impurities, followed by extraction of the product into an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is often achieved by column chromatography or recrystallization.
Q2: My this compound appears to be degrading during the workup. What are the likely causes?
Boc-protected indoles can be sensitive to acidic conditions, which can lead to the removal of the Boc group.[1] The hydroxymethyl group may also be susceptible to side reactions. Exposure to strong acids or prolonged heating should be avoided.
Q3: I am observing poor solubility of my crude product during the extraction process. What can I do?
Poor solubility can be a challenge, especially if the crude product contains polar impurities. Using a more polar extraction solvent, such as a mixture of dichloromethane and isopropanol (e.g., 3:1), can help.[2] Additionally, ensuring the aqueous layer is saturated with NaCl can improve the partitioning of the product into the organic phase.
Q4: What are the common impurities I should expect, and how can I remove them?
Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. Excess di-tert-butyl dicarbonate (Boc₂O), if used, can be removed by washing with a dilute solution of sodium bicarbonate.[2] Purification via flash column chromatography is typically effective for removing most impurities.
Q5: How can I monitor the progress of the workup and purification?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the presence of the desired product and impurities throughout the workup and purification steps. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive identification of the components.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Workup | Incomplete extraction of the product. | Use a larger volume of extraction solvent or perform more extractions. Saturate the aqueous layer with NaCl to decrease the solubility of the product in the aqueous phase. |
| Product degradation during workup. | Avoid strongly acidic or basic conditions. Perform the workup at a lower temperature if possible. | |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of impurities. | Purify the product using flash column chromatography. | |
| Multiple Spots on TLC After Purification | Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Product degradation on the silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent, especially if the compound is sensitive to acid. | |
| Loss of Boc Protecting Group | Exposure to acidic conditions during workup (e.g., acidic quench, acidic silica gel). | Use a neutral or slightly basic quench (e.g., saturated NaHCO₃ solution). Use neutralized silica gel for chromatography. |
Experimental Protocols
General Aqueous Workup and Extraction Protocol
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the workup and purification.
Caption: A logical flowchart for troubleshooting common workup issues.
References
Technical Support Center: Scaling Up tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, particularly when transitioning from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a larger scale?
A1: The most prevalent and scalable method is the reduction of the corresponding ester, tert-Butyl 1-indoline-2-carboxylate. This is typically achieved using a metal hydride reducing agent. While powerful reagents like lithium aluminum hydride (LiAlH4) are effective, sodium borohydride (NaBH4) is often preferred for scale-up operations due to its comparative safety and easier handling.[1][2]
Q2: What are the primary challenges when scaling up the reduction of tert-Butyl 1-indoline-2-carboxylate?
A2: The main challenges include:
-
Exothermic Reaction Control: The reduction of an ester with a hydride reagent is highly exothermic and can lead to a thermal runaway if not managed properly.
-
Reagent Handling and Addition: Safe handling and controlled addition of large quantities of pyrophoric or water-reactive hydride reagents are critical.
-
Work-up and Product Isolation: Quenching the reaction and separating the water-soluble alcohol product from aqueous solutions and solid byproducts (like borate or aluminate salts) can be challenging at scale.
-
Side Reactions: The formation of impurities can become more significant at a larger scale, complicating purification.
Q3: How can I improve the yield and purity of this compound during scale-up?
A3: To enhance yield and purity, consider the following:
-
Slow Reagent Addition: A controlled, slow addition of the reducing agent helps to manage the reaction temperature and minimize side reactions.
-
Efficient Agitation: Ensure uniform mixing to avoid localized "hot spots" and ensure complete reaction.
-
Optimized Quenching Procedure: A carefully planned and executed quenching process is essential for safety and to facilitate product isolation.
-
Appropriate Solvent Selection: Using a co-solvent system, such as THF/methanol, can improve the solubility of reagents and the product, leading to a cleaner reaction.[2]
Q4: Are there any specific safety precautions to consider for this scale-up?
A4: Yes, safety is paramount. Key precautions include:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the hydride reagent with atmospheric moisture and oxygen.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves.
-
Quenching Strategy: Have a well-defined and tested quenching strategy in place. Add the quenching agent slowly and at a low temperature.
-
Thermal Management: Utilize a reactor with efficient cooling capabilities and monitor the internal temperature throughout the reaction.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Increase the equivalents of the reducing agent. - Extend the reaction time. - Ensure efficient stirring to overcome mass transfer limitations. |
| Degradation of Product during Work-up | - Maintain a low temperature during the quenching process. - Use a buffered aqueous solution for work-up to control the pH. |
| Loss of Product during Extraction | - Use a continuous liquid-liquid extractor for water-soluble products. - Perform multiple extractions with a suitable organic solvent. - Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures often reduce side reactions. - See the "Common Side Reactions" section for more details. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Formation of Emulsions during Extraction | - Add a small amount of brine to the aqueous layer. - Filter the mixture through a pad of Celite. |
| Co-precipitation of Product with Inorganic Salts | - Dilute the reaction mixture with a solvent in which the product is soluble but the salts are not, before filtration. - Consider a solvent swap to a less polar solvent after the aqueous work-up to precipitate the product while keeping salts dissolved. |
| Oily Product that is Difficult to Crystallize | - Attempt to crystallize from a different solvent system. - Purify by column chromatography. - If the product is an oil, it may be possible to use it directly in the next step if the purity is sufficient. |
Problem 3: Runaway Reaction or Poor Temperature Control
| Potential Cause | Recommended Solution(s) |
| Too Rapid Addition of Reducing Agent | - Use a syringe pump or a dropping funnel for slow, controlled addition. - Monitor the internal temperature closely and adjust the addition rate accordingly. |
| Inadequate Cooling | - Ensure the cooling system of the reactor is functioning correctly and has sufficient capacity for the scale of the reaction. - Use a larger reactor to increase the surface area to volume ratio for better heat dissipation. |
| Poor Agitation | - Use an overhead stirrer with a properly designed impeller for efficient mixing. - Ensure the stirrer speed is adequate to maintain a homogeneous mixture. |
Experimental Protocols
Key Experiment: Reduction of tert-Butyl 1-indoline-2-carboxylate
Lab-Scale Protocol (10 g)
-
Setup: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with tert-Butyl 1-indoline-2-carboxylate (10 g, 1.0 eq) and anhydrous THF (100 mL).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of LiAlH4 (1.2 eq) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction is cooled back to 0 °C and quenched by the slow, dropwise addition of water (1.5 mL), followed by 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).
-
Work-up: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF (3 x 20 mL).
-
Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Pilot-Scale Protocol (1 kg)
-
Setup: A 50 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a controlled addition pump, and a nitrogen inlet is charged with tert-Butyl 1-indoline-2-carboxylate (1 kg, 1.0 eq) and anhydrous THF (10 L).
-
Cooling: The reactor contents are cooled to 0 °C using a chiller.
-
Reagent Addition: A solution of sodium borohydride (1.5 eq) in a mixture of THF (5 L) and methanol (1 L) is added via the addition pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: The reaction mixture is stirred at 10-15 °C for 4-6 hours, monitoring for completion by HPLC.
-
Quenching: The reaction is cooled to 0 °C and slowly quenched by the controlled addition of acetone, followed by a saturated aqueous solution of ammonium chloride.
-
Work-up: The phases are separated. The aqueous phase is extracted with ethyl acetate (3 x 5 L).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Quantitative Data Summary
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Reducing Agent | LiAlH4 | Sodium Borohydride |
| Solvent | Anhydrous THF | THF/Methanol |
| Reaction Temperature | 0 °C to RT | 0-15 °C |
| Reaction Time | 3 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (before purification) | ~90% | ~85% |
| Purification Method | Column Chromatography | Crystallization |
Visualizations
References
Validation & Comparative
A Comparative Guide to N-Protected 2-(Hydroxymethyl)indolines: Boc vs. Cbz and Tosyl
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. The indoline scaffold, a prevalent motif in numerous biologically active compounds, often requires nitrogen protection to modulate its reactivity during multi-step syntheses. This guide provides an objective, data-driven comparison of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate against its Cbz and Tosyl-protected counterparts. The presence of the 2-(hydroxymethyl) group introduces an additional functional handle and potential for intramolecular interactions, making the choice of the N-protecting group particularly important.
This comparison focuses on the ease of introduction and removal, stability under various reaction conditions, and orthogonality, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the key characteristics and performance of Boc, Cbz, and Tosyl protecting groups for 2-(hydroxymethyl)indoline.
Table 1: Comparison of Protection Reactions for 2-(Hydroxymethyl)indoline
| Protecting Group | Structure of Protected Compound | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | ![]() | (Boc)₂O, DMAP | CH₂Cl₂ or THF | Room Temp. | 2-4 | >95[1] |
| Cbz | ![]() | Cbz-Cl, NaHCO₃ | THF/H₂O | 0 - Room Temp. | 2-4 | ~90 |
| Tosyl | ![]() | Ts-Cl, Et₃N | CH₂Cl₂ | 0 - Room Temp. | 12 | 99[2] |
Note: Yields are based on representative procedures for indoline or similar amine protections and may vary based on the specific substrate and reaction scale.
Table 2: Comparison of Deprotection Reactions of N-Protected 2-(Hydroxymethyl)indolines
| Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | TFA | CH₂Cl₂ | Room Temp. | 0.5-2 | >95[3] |
| Cbz | H₂, Pd/C | MeOH or EtOH | Room Temp. | 2-16 | >95 |
| Tosyl | HBr/AcOH, Phenol | - | 70-100 | 2-4 | Variable |
Note: Deprotection yields can be influenced by the presence of other functional groups and the specific reaction conditions.
Table 3: Comparative Stability of N-Protected 2-(Hydroxymethyl)indolines
| Condition | Boc | Cbz | Tosyl |
| Strong Acid (e.g., TFA, HCl) | Labile[3] | Stable (can be labile under harsh conditions) | Very Stable |
| Strong Base (e.g., NaOH, LDA) | Stable[4] | Stable | Stable |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile | Stable |
| Nucleophiles (e.g., RLi, Grignard) | Generally Stable | Stable | Stable |
| Oxidizing Agents | Generally Stable | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄) | Stable | Labile | Stable |
Experimental Protocols
The following are representative protocols for the protection and deprotection of 2-(hydroxymethyl)indoline.
Synthesis of this compound (Boc-protected)
-
To a solution of 2-(hydroxymethyl)indoline (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified by column chromatography if necessary.[1]
Deprotection of this compound
-
Dissolve the N-Boc protected indoline (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the TFA salt of the deprotected indoline.[5]
Synthesis of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate (Cbz-protected)
-
Dissolve 2-(hydroxymethyl)indoline (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃) (2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Deprotection of Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate
-
Dissolve the N-Cbz protected indoline (1.0 equiv.) in methanol (MeOH) or ethanol (EtOH).
-
Carefully add Palladium on carbon (10% Pd/C) (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected indoline.
Synthesis of 2-(Hydroxymethyl)-1-tosylindoline (Tosyl-protected)
-
To a stirred solution of 2-(hydroxymethyl)indoline (1.0 equiv.) and triethylamine (Et₃N) (1.5 equiv.) in chloroform (CHCl₃) at 0 °C, gradually add p-toluenesulfonyl chloride (Ts-Cl) (1.2 equiv.).
-
Allow the reaction to proceed to room temperature and stir for 12 hours.
-
Upon completion, evaporate the solvent.
-
Extract the crude product with dichloromethane (DCM), wash the organic layer with brine, and dry over MgSO₄.
-
Evaporate the solvent and purify the product by column chromatography.[2]
Deprotection of 2-(Hydroxymethyl)-1-tosylindoline
-
To a solution of the N-Tosyl protected indoline (1.0 equiv.) in acetic acid, add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH) and phenol (as a scavenger).
-
Heat the reaction mixture at 70-100 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent, wash with water and brine, dry, and concentrate to obtain the deprotected indoline.
Visualization of Orthogonal Deprotection Strategy
The following diagram illustrates a synthetic workflow demonstrating the orthogonal nature of the Boc, Cbz, and Tosyl protecting groups on a 2-(hydroxymethyl)indoline scaffold. This allows for selective deprotection and further functionalization.
References
comparing different methods for Boc protection of 2-(hydroxymethyl)-indoline
For Researchers, Scientists, and Drug Development Professionals
The selective protection of the nitrogen atom in 2-(hydroxymethyl)-indoline is a critical step in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of both a secondary amine and a primary alcohol necessitates a careful choice of reaction conditions to ensure chemoselectivity. This guide provides an objective comparison of different methods for the Boc (tert-butyloxycarbonyl) protection of 2-(hydroxymethyl)-indoline, supported by experimental data to aid in method selection and optimization.
Comparison of Boc Protection Methods
The primary challenge in the Boc protection of 2-(hydroxymethyl)-indoline lies in achieving high N-selectivity, avoiding the protection of the hydroxyl group. Below is a summary of common methods with their respective advantages and disadvantages.
| Method | Reagents & Conditions | Typical Yield of N-Boc Product | Selectivity (N- vs. O-protection) | Key Advantages | Key Disadvantages |
| Standard Basic Conditions | (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM) or Tetrahydrofuran (THF), Room Temperature | 85-95% | Good to High N-selectivity | Well-established, reliable, and uses common lab reagents. | Potential for O-protection, especially with excess reagents or prolonged reaction times. Requires anhydrous conditions. |
| Aqueous Bicarbonate Conditions | (Boc)₂O, Sodium Bicarbonate (NaHCO₃), Dioxane/Water or THF/Water, Room Temperature | 90-98% | Excellent N-selectivity | High chemoselectivity, environmentally friendly ("on-water" conditions), and does not require anhydrous solvents.[1] | Can be slower for less reactive substrates. Biphasic system may require efficient stirring. |
| Catalyst-Free in Protic Solvents | (Boc)₂O, Methanol (MeOH) or Ethanol (EtOH), Room Temperature | >90% | High N-selectivity | Simple, catalyst-free, and uses green solvents. | May not be as effective for all substrates; reaction rates can vary. |
| DMAP-Catalyzed Conditions | (Boc)₂O, 4-Dimethylaminopyridine (DMAP) (catalytic), DCM, Room Temperature | Variable | Moderate to Low N-selectivity | Accelerates the reaction rate. | DMAP can catalyze both N- and O-acylation, leading to a mixture of products and reduced selectivity.[1] |
Experimental Protocols
Method 1: Standard Basic Conditions
This method is a widely used and reliable procedure for the N-Boc protection of secondary amines.
Protocol:
-
Dissolve 2-(hydroxymethyl)-indoline (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Add triethylamine (1.2-1.5 eq.) to the solution and stir at room temperature.
-
To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Method 2: Aqueous Bicarbonate Conditions
This method offers excellent chemoselectivity for the N-protection of amino alcohols.[1]
Protocol:
-
Suspend 2-(hydroxymethyl)-indoline (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0-3.0 eq.) to the suspension.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.
Logical Workflow for Method Selection
The choice of method for the Boc protection of 2-(hydroxymethyl)-indoline depends on the desired balance of reaction speed, selectivity, and green chemistry principles. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Logical workflow for selecting a Boc protection method.
Signaling Pathway of Amine Protection
The Boc protection of an amine proceeds via a nucleophilic attack of the amine on the Boc anhydride, leading to the formation of a carbamate. The use of a base facilitates this reaction by deprotonating the amine, thereby increasing its nucleophilicity.
References
Comparative Guide to the Analytical Validation of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate Purity
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a key intermediate in pharmaceutical synthesis. The information presented is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.
Introduction to Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1] Regulatory bodies worldwide mandate stringent purity analysis to guarantee the safety and efficacy of pharmaceutical products.[1] A variety of analytical methods are employed for this purpose, with HPLC being the most prevalent technique due to its high precision and versatility in separating complex mixtures.[1] This guide will focus on the analytical validation of an HPLC method for this compound and compare it with alternative methodologies.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the quantitative analysis of substituted indoles and their derivatives.[2] Its effectiveness in separating a broad range of compounds based on polarity makes it highly suitable for purity assessment.[2] When coupled with a UV or Diode Array Detector (DAD), HPLC can effectively detect and quantify impurities relative to the main compound.[2]
Proposed HPLC Method Protocol
The following is a detailed protocol for the analytical validation of this compound purity by HPLC.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to achieve a known concentration.
-
Sample Solution: Prepare the sample solution by dissolving the test article in the mobile phase to a similar concentration as the standard solution.
-
Blank Solution: Use the mobile phase as a blank.
3. Validation Parameters and Acceptance Criteria:
The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject the blank, placebo (if applicable), standard, and sample solutions. | No interfering peaks at the retention time of the main peak and known impurities.[3][4] |
| Linearity | Prepare and inject a minimum of five concentrations of the standard solution (e.g., 50% to 150% of the target concentration).[3][5] | Correlation coefficient (r²) ≥ 0.995.[3] |
| Range | Determined from the linearity study. | The range should demonstrate acceptable linearity, accuracy, and precision.[5] |
| Accuracy | Analyze samples with known concentrations of the analyte (spiked placebo) at different levels (e.g., 80%, 100%, 120%).[4] | Percent recovery should be within 98.0% to 102.0%.[4] |
| Precision | - Repeatability (Intra-assay): Analyze six replicate injections of the standard solution on the same day.[5] - Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[6][7] |
| Limit of Detection (LOD) | Determined by the signal-to-noise ratio (typically 3:1).[3] | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determined by the signal-to-noise ratio (typically 10:1).[3] | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate, column temperature, mobile phase composition).[3][4] | The method should remain unaffected by small, deliberate variations in parameters. |
Workflow for HPLC Method Validation
HPLC Method Development and Validation Workflow.
Comparison with Alternative Analytical Techniques
While HPLC is considered the gold standard for purity analysis, other techniques offer complementary information and can be advantageous in specific situations.[1]
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification.[1] | Excellent for volatile impurities and residual solvents.[1] High sensitivity and specificity.[1] | Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermolabile compounds. | Potentially suitable for identifying volatile impurities from the synthesis process. The target compound itself may require derivatization. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller particle size columns and higher pressures than HPLC. | Faster analysis times, higher resolution, and reduced solvent consumption compared to HPLC.[1] | Higher initial instrument cost. More susceptible to clogging. | A superior alternative to HPLC, offering improved efficiency and throughput for purity analysis. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase.[8][9] | "Green" analytical technique with reduced organic solvent consumption.[8] Fast separations. | Limited to compounds soluble in supercritical fluids. | A viable green alternative to normal-phase HPLC for certain separations. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides quantitative information based on the integration of NMR signals relative to an internal standard.[2] | Highly accurate and precise for purity determination without the need for a specific reference standard of the impurity. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. | Excellent for the absolute quantification of the main compound and for characterizing impurities if they are present at sufficient concentrations. |
| Spectroscopic Methods (UV-Vis, FT-IR) | Measure the absorption of light by the sample.[10] | Rapid and non-destructive.[10] Good for preliminary purity assessment and identification. | Generally not suitable for separating and quantifying individual impurities in a mixture.[10] | Useful for identity confirmation and as a preliminary check for gross impurities, but not for detailed purity profiling. |
Logical Relationship of Analytical Techniques
Interrelation of Analytical Techniques for Purity.
Conclusion
The analytical validation of an HPLC method is essential for the reliable determination of this compound purity. A well-validated HPLC method provides high levels of precision, accuracy, and specificity, making it the cornerstone of quality control for this pharmaceutical intermediate. While HPLC is the primary technique, orthogonal methods such as GC-MS for volatile impurities and qNMR for absolute purity assessment provide a more complete purity profile. The choice of analytical technique should be based on the specific requirements of the analysis, including the nature of the expected impurities and the stage of drug development.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. assayprism.com [assayprism.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 9. aber.apacsci.com [aber.apacsci.com]
- 10. ijrar.org [ijrar.org]
A Comparative Guide to the Spectroscopic Analysis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
This guide provides a detailed comparative analysis of the spectroscopic data for tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the subtle differences in spectroscopic signatures is crucial for compound identification, purity assessment, and structural elucidation. This document contrasts the target molecule with structurally related heterocyclic compounds, offering a clear comparison supported by experimental data and standardized protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected alternative compounds. This allows for a direct comparison of their characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Data Comparison (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ ppm), Multiplicity, Integration |
| This compound (Analog) [1] | 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate [2] | 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46 (s, 9H) |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (400 MHz, DMSO-d₆)[3] | 4.77 (t, J=5.5 Hz, 1H), 3.85 (d, J=12.8 Hz, 1H), 3.79 (dd, J=11.6, 2.4 Hz, 1H), 3.70 (d, J=13.4 Hz, 1H), 3.25-3.45 (m, 4H), 2.73-2.92 (m, 1H), 2.47-2.66 (m, 1H), 1.40 (s, 9H) |
¹³C NMR Data Comparison (126 MHz, CDCl₃)
| Compound | Chemical Shift (δ ppm) |
| This compound (Analog) [1] | 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Data not readily available in provided search results. |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Data not readily available in provided search results. |
Infrared (IR) Spectroscopy Data Comparison
| Compound | Key Vibrational Frequencies (νₘₐₓ, cm⁻¹) |
| This compound (Analog) [1] | 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059 |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Data not readily available in provided search results. |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Data not readily available in provided search results. |
Experimental Workflow
The general workflow for the spectroscopic analysis of a synthesized organic compound is outlined below. This process ensures a systematic approach from sample receipt to final structural confirmation.
Caption: Workflow of Spectroscopic Analysis.
Experimental Protocols
Detailed methodologies are essential for reproducibility and data comparison. The following are standard protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 500 MHz (or 400 MHz) spectrometer.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Infrared (IR) Spectroscopy
-
Sample Preparation: For oils or low-melting solids, a small drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. For solids, a KBr pellet can be prepared.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.
-
Data Reporting: Report the frequencies (νₘₐₓ) of significant absorption bands in wavenumbers (cm⁻¹).[1]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Obtain mass spectra using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[1]
-
Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Data Reporting: Report the calculated exact mass (m/z) for the molecular formula and the found experimental value.[1]
References
Spectroscopic Comparison of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and Related Compounds
For researchers and professionals in drug development and organic synthesis, a thorough understanding of the structural characteristics of key intermediates is paramount. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and several structurally related analogs. The compiled data, presented in clear tabular format, serves as a valuable resource for compound identification and characterization.
NMR Data Comparison
The following tables summarize the key 1H and 13C NMR chemical shifts for this compound and a selection of similar compounds. These analogs share the core bicyclic indoline structure with variations in the substituent at the 2-position, providing a basis for understanding structure-spectra correlations.
Table 1: 1H NMR Data Comparison (500 MHz, CDCl3)
| Compound Name | δ 3.87 – 3.78 (m, 1H) | δ 3.73 – 3.63 (m, 2H) | δ 3.40 – 3.26 (m, 2H) | δ 1.46 (s, 9H) | Other Key Signals (δ ppm) |
| This compound | 3.87 – 3.78 | 3.73 – 3.63 | 3.40 – 3.26 | 1.46 | 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.45 – 1.32 (m, 1H) |
| tert-Butyl 2-methylpyrrolidine-1-carboxylate | 3.90 – 3.81 (m, 1H) | - | 3.39 – 3.28 (m, 2H) | 1.45 | 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.14 (d, J = 6.3 Hz, 3H) |
| tert-Butyl 2-cyclohexylpyrrolidine-1-carboxylate | 3.87 – 3.80 (m, 1H) | - | 3.38 – 3.25 (m, 2H) | 1.46 | 1.94 – 1.73 (m, 4H), 1.72 – 1.53 (m, 6H), 1.29 – 1.07 (m, 5H), 1.00 – 0.86 (m, 2H) |
| tert-Butyl 2-(2,2-dimethylpropyl)pyrrolidine-1-carboxylate | 3.87 – 3.78 (m, 1H) | - | 3.36 – 3.23 (m, 2H) | 1.46 | 2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H) |
Data sourced from a supplementary information document provided by Princeton University.[1]
Table 2: 13C NMR Data Comparison (126 MHz, CDCl3)
| Compound Name | δ 155.0 | δ 79.3 | δ 62.8 | δ 56.9 | δ 46.4 | δ 28.7 | Other Key Signals (δ ppm) |
| This compound | 155.0 | 79.3 | 62.8 | 56.9 | 46.4 | 28.7 | 31.0, 30.6, 29.3, 23.6 |
| tert-Butyl 2-methylpyrrolidine-1-carboxylate | 154.7 | 78.9 | - | 52.9 | 46.4 | 28.7 | 33.1, 23.4, 20.7 |
| tert-Butyl 2-cyclohexylpyrrolidine-1-carboxylate | 154.7 | 79.0 | - | 55.2 | 46.1 | 28.7 | 42.3, 35.5, 34.6, 32.8, 30.7, 26.7, 26.6, 26.4, 23.3 |
| tert-Butyl 2-(2,2-dimethylpropyl)pyrrolidine-1-carboxylate | 154.5 | 79.2 | - | 54.6 | 45.9 | 28.9 | 48.6, 32.9, 30.4, 30.4, 23.4 |
Data sourced from a supplementary information document provided by Princeton University.[1]
Experimental Protocols
The following is a generalized experimental protocol for acquiring 1H and 13C NMR spectra, based on standard laboratory practices.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
1H NMR: Spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl3 at 7.26 ppm).
-
13C NMR: Spectra are recorded on the same spectrometer at a frequency of 126 MHz. Chemical shifts are reported in ppm relative to the solvent peak (CDCl3 at 77.16 ppm).
-
Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for chemical compound characterization.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
References
Mass Spectrometry Fragmentation: A Comparative Analysis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric fragmentation pattern of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a key intermediate in synthetic organic chemistry. Understanding its fragmentation behavior is crucial for reaction monitoring, impurity profiling, and structural elucidation. This document presents a predicted fragmentation pattern for the target compound and compares it with the experimentally determined fragmentation of two key analogs: Indoline and N-acetylindole.
Data Presentation: Predicted and Experimental Mass Spectrometry Data
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion (m/z) | Proposed Structure/Fragment | Expected Relative Abundance | Notes |
| 249 | Molecular Ion [M]⁺ | Low to Medium | The molecular ion of the intact molecule. |
| 193 | [M-56]⁺ | High | Characteristic loss of isobutylene (C₄H₈) from the tert-butoxycarbonyl (Boc) group. |
| 149 | [M-100]⁺ | Medium to High | Loss of the entire Boc group (C₅H₉O₂) to yield the 2-(hydroxymethyl)-1-indoline radical cation. |
| 118 | [Indoline]⁺ | Medium | Further fragmentation involving the loss of the hydroxymethyl group. |
| 57 | [C₄H₉]⁺ | High | A very common and often base peak for Boc-protected compounds, corresponding to the tert-butyl cation. |
Table 2: Experimental Mass Spectrometry Data for Indoline
| Ion (m/z) | Proposed Structure/Fragment | Relative Abundance | Notes |
| 119 | Molecular Ion [M]⁺ | High | The molecular ion of indoline. |
| 118 | [M-H]⁺ | Very High (Base Peak) | Loss of a hydrogen radical, a common fragmentation for amines. |
| 91 | [C₇H₇]⁺ | Medium | Likely the tropylium ion, formed through rearrangement of the indoline ring. |
| 77 | [C₆H₅]⁺ | Low | Phenyl cation, indicating fragmentation of the benzene ring. |
Table 3: Experimental Mass Spectrometry Data for N-Acetylindole
| Ion (m/z) | Proposed Structure/Fragment | Relative Abundance | Notes |
| 159 | Molecular Ion [M]⁺ | High | The molecular ion of N-acetylindole. |
| 117 | [M-42]⁺ | Very High (Base Peak) | Loss of ketene (CH₂=C=O) from the acetyl group, a characteristic fragmentation of N-acetyl compounds. |
| 90 | [C₇H₆]⁺ | Medium | Further fragmentation of the indole ring. |
| 89 | [C₇H₅]⁺ | Medium | Loss of a hydrogen atom from the m/z 90 fragment. |
Experimental Protocols
The following is a general experimental protocol for acquiring the mass spectrum of small organic molecules like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for such compounds.
1. Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent. If using Liquid Chromatography-Mass Spectrometry (LC-MS), the mobile phase is an appropriate diluent.
2. Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for indoline derivatives due to the basicity of the nitrogen atom.
-
Infusion: For direct infusion analysis, the prepared sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
LC-MS Analysis: For analysis of complex mixtures or for improved sensitivity, the sample can be introduced via an LC system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation, is commonly used.
-
-
MS Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
3. Data Acquisition and Analysis
-
Full Scan MS: Acquire data in full scan mode to detect the protonated molecule [M+H]⁺ and other potential adducts.
-
Tandem MS (MS/MS): To obtain fragmentation data, perform MS/MS on the protonated molecular ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to induce fragmentation. The resulting fragment ions are then mass-analyzed.
-
Data Processing: The acquired data is processed to identify the accurate masses of the precursor and fragment ions, which are then used to deduce the fragmentation pathways.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathway for this compound and a general workflow for its mass spectrometric analysis.
Caption: Predicted major fragmentation pathways for this compound.
Caption: General workflow for the mass spectrometric analysis of the target compound.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
While a definitive single-crystal X-ray structure for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate remains elusive in the public domain, its molecular structure is unequivocally confirmed through a combination of spectroscopic techniques. This guide provides a comparative analysis of the available spectroscopic data against the X-ray crystallographic data of a closely related structural analog, offering researchers a comprehensive understanding of its three-dimensional conformation and spectroscopic fingerprints.
The structural elucidation of novel compounds is a cornerstone of drug discovery and development. For this compound, a versatile building block in medicinal chemistry, a multi-faceted analytical approach provides robust evidence for its structure. This guide presents the available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and juxtaposes it with crystallographic data from a structural analog to infer key structural features.
Spectroscopic Confirmation of the Target Molecule
The primary evidence for the structure of this compound comes from a suite of spectroscopic analyses that probe the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Detailed ¹H and ¹³C NMR data precisely map the chemical environment of each proton and carbon atom, respectively, confirming the indoline core, the tert-butoxycarbonyl (Boc) protecting group, and the hydroxymethyl substituent at the 2-position. IR spectroscopy further corroborates the presence of key functional groups.
| Technique | Parameter | Observed Value |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
| ¹³C NMR (126 MHz, CDCl₃) | Chemical Shift (δ) | 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| IR (film) | Wavenumber (νₘₐₓ) | 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059 cm⁻¹ |
Table 1: Spectroscopic Data for this compound.
Comparative Analysis with an X-ray Crystal Structure of a Structural Analog
In the absence of a crystal structure for the title compound, we turn to a close structural analog, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate , for which X-ray crystallographic data is available. This comparison allows for the inference of bond lengths, bond angles, and the overall geometry of the indoline scaffold.
| Parameter | Value for the Analog |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.34 Å, b = 11.97 Å, c = 18.02 Å |
| α = 90°, β = 94.79°, γ = 90° |
Table 2: Crystallographic Data for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate.
The crystallographic data for the analog confirms the characteristic puckered conformation of the five-membered ring of the indoline core and the spatial orientation of the bulky tert-butoxycarbonyl group. These structural motifs are expected to be conserved in the target molecule.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the reduction of the corresponding carboxylic acid.
Materials:
-
tert-Butyl 1-indolinecarboxylate-2-carboxylic acid
-
Borane tetrahydrofuran complex (BH₃·THF)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of tert-butyl 1-indolinecarboxylate-2-carboxylic acid in dry THF is cooled to 0 °C under an inert atmosphere.
-
A solution of borane tetrahydrofuran complex (1 M in THF) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the careful addition of saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: The IR spectrum was recorded on a FTIR spectrometer using a thin film of the compound on a salt plate.
Visualizing the Path to Structural Confirmation
The following diagrams illustrate the workflow for structural elucidation and the chemical structure of the target molecule.
Figure 1: Workflow for the structural confirmation of this compound.
Figure 2: Chemical structure of the target molecule.
A Comparative Guide to Catalysts for the Synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a key building block in the development of various pharmaceutical compounds, is critically dependent on the choice of catalyst for the reduction of its corresponding carboxylic acid or ester precursor. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the most effective method for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the reduction of a carboxylic acid or ester to an alcohol is a crucial step that can significantly impact yield, reaction time, and overall efficiency. Below is a summary of the performance of various catalysts commonly employed for the synthesis of this compound from its corresponding ester, typically tert-Butyl 1-Boc-indoline-2-carboxylate.
| Catalyst/Reducing Agent | Substrate | Catalyst Loading | Solvent | Reaction Time | Temperature | Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | Ester/Carboxylic Acid | Stoichiometric | THF or Et₂O | 1-4 h | 0 °C to rt | High (>90%) |
| Sodium Borohydride (NaBH₄) | Ester | Stoichiometric | Methanol/Ethanol | Several hours to days | rt to reflux | Moderate to High |
| Raney® Nickel | Ester | Catalytic | Ethanol | 4-24 h | rt to 50 °C | Good to High |
| Platinum(IV) Oxide (PtO₂) | Carboxylic Acid | Catalytic | Acetic Acid | 24 h | 60 °C | High |
Note: The data presented is a compilation from various sources and may vary depending on the specific reaction conditions and scale.
In-depth Analysis of Catalytic Approaches
Metal Hydride Reductions: LiAlH₄ and NaBH₄
Lithium aluminum hydride (LiAlH₄) is a powerful and highly efficient reducing agent for the conversion of both carboxylic acids and esters to primary alcohols.[1] Its high reactivity allows for rapid reactions, often completing within a few hours at room temperature. However, its violent reaction with water necessitates strictly anhydrous conditions.[1]
Sodium borohydride (NaBH₄) is a milder and safer alternative to LiAlH₄.[2] While it readily reduces aldehydes and ketones, the reduction of esters is significantly slower.[1] To enhance its reactivity towards esters, co-solvents like methanol or ethanol are often employed, and reactions may require elevated temperatures and longer durations.[2]
Catalytic Hydrogenation: Raney® Nickel and Platinum Oxides
Catalytic hydrogenation offers a scalable and often more cost-effective alternative to metal hydrides. Raney® Nickel is a widely used heterogeneous catalyst for the hydrogenation of various functional groups, including esters.[3][4] It is typically used as a slurry in a protic solvent like ethanol under a hydrogen atmosphere.[5]
Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another effective heterogeneous catalyst for hydrogenation.[6] It is particularly useful for the reduction of carboxylic acids under acidic conditions, such as in acetic acid.[6]
Experimental Protocols
General Procedure for LiAlH₄ Reduction of tert-Butyl 1-Boc-indoline-2-carboxylate
-
To a stirred solution of tert-Butyl 1-Boc-indoline-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of LiAlH₄ (1.5 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Procedure for Catalytic Hydrogenation using Raney® Nickel
-
To a solution of tert-Butyl 1-Boc-indoline-2-carboxylate (1.0 eq) in ethanol, add a slurry of Raney® Nickel (catalytic amount) in ethanol.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (typically 1-5 atm) at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
-
If necessary, purify the product by column chromatography.
Visualizing the Synthetic Pathway
The general synthetic pathway for the preparation of this compound from its corresponding carboxylic acid ester is depicted below. This involves the crucial reduction step where different catalytic systems can be employed.
Caption: General synthesis of this compound.
The experimental workflow for catalyst screening and optimization is a systematic process to identify the most efficient conditions for the desired transformation.
Caption: Workflow for Catalyst Screening and Optimization.
References
yield comparison of different synthetic routes to tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a valuable building block in medicinal chemistry. The comparison focuses on reaction yields and provides detailed experimental protocols to support researchers in selecting the most suitable method for their needs.
Yield Comparison of Synthetic Routes
Two primary synthetic strategies are outlined below, commencing from either L-indoline-2-carboxylic acid or indole-2-carboxylic acid. The choice of starting material dictates the subsequent reaction pathway, influencing the overall yield and complexity of the synthesis.
| Route | Starting Material | Key Transformations | Overall Yield (%) |
| 1 | L-Indoline-2-carboxylic acid | 1. Boc Protection2. Carboxylic Acid Reduction | ~85% |
| 2 | Indole-2-carboxylic acid | 1. Boc Protection & Esterification2. Catalytic Hydrogenation3. Ester Reduction | Not explicitly reported in a single sequence |
Experimental Protocols
Route 1: Synthesis from L-Indoline-2-carboxylic acid
This two-step route offers a straightforward and high-yielding approach to the target molecule.
Logical Workflow for Route 1
Caption: Synthesis of this compound from L-Indoline-2-carboxylic acid.
Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid
To a solution of L-indoline-2-carboxylic acid (1.0 equiv) in a mixture of tert-butanol, water, and tetrahydrofuran at 0 °C is added sodium hydroxide (1.0 equiv). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) is then added, and the reaction mixture is stirred at room temperature overnight. After removal of the organic solvents under reduced pressure, the aqueous residue is acidified with cold 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid, which is often used in the next step without further purification.
Step 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)indoline-1-carboxylate
(S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 4 hours. The reaction is carefully quenched by the dropwise addition of methanol, followed by 1N HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give (S)-tert-butyl 2-(hydroxymethyl)indoline-1-carboxylate as a white solid. A typical reported yield for this reduction step is approximately 85%.
Route 2: Synthesis from Indole-2-carboxylic acid (Multi-step)
This route involves the initial functionalization of indole-2-carboxylic acid, followed by the reduction of both the indole ring and the carboxyl group. While potentially more versatile for creating diverse analogs, a complete, high-yielding, one-pot procedure is not well-documented. The following represents a plausible, albeit less direct, sequence.
Logical Workflow for a Plausible Route 2
Caption: A potential synthetic pathway from Indole-2-carboxylic acid.
Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylate
Indole-2-carboxylic acid (1.0 equiv) is dissolved in a suitable solvent such as dimethylformamide (DMF). To this solution, potassium carbonate (K₂CO₃, 2.5 equiv) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) are added, and the mixture is stirred at room temperature. After the Boc protection is complete, methyl iodide (MeI, 1.5 equiv) is added, and the reaction is stirred until the esterification is complete. The reaction is then worked up by adding water and extracting with an organic solvent. The product is purified by chromatography.
Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate
Methyl 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylate (1.0 equiv) is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (e.g., using a Parr apparatus) until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the indoline derivative.
Step 3: Synthesis of this compound
The methyl ester from the previous step is dissolved in an anhydrous solvent like THF or diethyl ether and treated with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out at 0 °C to room temperature. After the reduction is complete, the reaction is carefully quenched, and the product is extracted and purified by chromatography.
Summary
For the direct synthesis of this compound, the two-step route starting from L-indoline-2-carboxylic acid (Route 1) is a more efficient and higher-yielding method based on available data. The use of a borane reagent for the reduction of the carboxylic acid provides good chemoselectivity. Route 2, starting from indole-2-carboxylic acid, is a more convergent approach that may be advantageous if a variety of substituted indoles are the primary starting materials for a library synthesis, but it involves more steps and the overall yield for the complete sequence to the target molecule is not as clearly established in the literature. Researchers should select the route that best fits their starting material availability, scalability requirements, and overall synthetic strategy.
biological activity comparison of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate analogs
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of key analogs related to the tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate scaffold. Due to limited publicly available data on direct analogs of this specific molecule, this guide focuses on structurally similar and highly relevant indoline derivatives that have been evaluated for various therapeutic properties.
This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant signaling pathways to aid in the understanding of structure-activity relationships and to inform future drug design efforts based on the indoline core.
I. Comparative Analysis of Biological Activity
The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This section presents comparative data for several classes of indoline analogs, including their activity as anticancer, anti-inflammatory, and antidiabetic agents.
Antiproliferative Activity of Indole-2-carboxamide Analogs
A series of indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The data below summarizes their potency in terms of GI50 (50% growth inhibition) and their inhibitory activity against key kinases involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2.[1]
| Compound ID | R1 | R2 | X | GI50 (nM) [a] | EGFR IC50 (nM) [b] | BRAF V600E IC50 (nM) [c] | VEGFR-2 IC50 (nM) [d] |
| Va | COOH | H | NH | 26 | 71 ± 06 | 77 | 2.15 |
| Ve | CH2OH | Cl | NH | 38 | 89 ± 0.8 | 89 | 1.10 |
| Vf | CHO | Cl | NH | 45 | 95 ± 0.9 | 93 | 2.20 |
| Vg | CH=CH-O-CH3 | Cl | NH | 52 | 105 ± 1.1 | 101 | 1.60 |
| Vh | CN | Cl | NH | 68 | 112 ± 1.3 | 107 | 3.25 |
| Erlotinib | - | - | - | 33 | 80 ± 05 | 60 | - |
| Sorafenib | - | - | - | - | - | - | 0.17 |
-
[a] GI50 values were determined against a panel of cancer cell lines.
-
[b, c, d] IC50 values represent the concentration required for 50% inhibition of the respective kinase activity.
Anti-inflammatory Activity of 3-Substituted-Indolin-2-one Derivatives
Indolin-2-one derivatives have been investigated for their anti-inflammatory properties. The following table presents the inhibitory effects of these compounds on nitric oxide (NO) production in LPS-stimulated RAW264.7 murine macrophages, a key indicator of anti-inflammatory activity.[2]
| Compound | Structure | NO Production (% of Control) |
| 3-(3-hydroxyphenyl)-indolin-2-one | Most Potent | |
| Other Derivatives | Varied Substitutions | Data shows a range of activities |
Detailed quantitative data for a full series was not available in the provided abstract, but the study highlights 3-(3-hydroxyphenyl)-indolin-2-one as the most active compound.
Antidiabetic Activity of Substituted Indolin-2-ones
A series of substituted indolin-2-one derivatives were evaluated for their potential as antidiabetic agents by assessing their inhibitory activity against α-glucosidase.[3]
| Compound ID | α-Glucosidase IC50 (µM) |
| 1 | 9.15 ± 0.12 |
| 2 | Potent Inhibitor |
| 6 | Potent Inhibitor |
| 16 | Potent Inhibitor |
| 17 | 13.74 ± 0.12 |
This study identified these compounds as potent inhibitors, suggesting their potential as leads for antidiabetic drugs.[3]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays mentioned in this guide.
Kinase Inhibition Assays (EGFR, BRAFV600E, VEGFR-2)
The inhibitory activity of the indole-2-carboxamide analogs against EGFR, BRAFV600E, and VEGFR-2 was determined using a standard kinase assay protocol.[1]
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the target kinase.
-
Procedure:
-
The kinase, substrate, and ATP are incubated in a suitable buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Nitric Oxide (NO) Production Assay
The anti-inflammatory activity of the 3-substituted-indolin-2-one derivatives was assessed by measuring their effect on nitric oxide production in macrophage cells.[2]
-
Cell Culture: RAW264.7 murine macrophages are cultured in a suitable medium.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.
-
Treatment: The cells are treated with the test compounds at various concentrations.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the control (LPS-stimulated cells without compound treatment).
α-Glucosidase Inhibition Assay
The antidiabetic potential of the substituted indolin-2-ones was evaluated by their ability to inhibit the α-glucosidase enzyme.[3]
-
Enzyme and Substrate: α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are used.
-
Reaction: The enzyme, substrate, and test compound are incubated together in a buffer solution.
-
Detection: The enzymatic reaction produces p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity is determined.
III. Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of the 3-substituted-indolin-2-one derivatives are mediated through the inhibition of key signaling pathways, such as the Akt, MAPK, and NF-κB pathways, which are activated by LPS.[2]
Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by 3-substituted-indolin-2-one derivatives.
General Workflow for Synthesis and Biological Evaluation
The development of novel therapeutic agents based on the indoline scaffold typically follows a structured workflow from design and synthesis to biological evaluation.
Caption: General workflow for the design, synthesis, and biological evaluation of novel indoline-based therapeutic agents.
References
Safety Operating Guide
Prudent Disposal of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate (CAS No. 172647-87-9) in a laboratory setting.
Researchers and professionals in drug development must adhere to stringent safety protocols for chemical waste management to ensure personnel safety and environmental protection. This guide outlines the essential, immediate safety and logistical information for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). The assumed hazards of this compound, based on structurally similar indole derivatives, necessitate a cautious approach.
Recommended Personal Protective Equipment (PPE):
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be systematic, involving segregation, containment, labeling, and transfer to a licensed disposal facility.
1. Waste Segregation:
-
Solid Waste: Collect all unused solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated and clearly labeled solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, it must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams. It is best practice to segregate halogenated and non-halogenated solvent waste.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
2. Waste Containment:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.
-
For liquid waste, do not fill containers beyond 80% capacity to allow for vapor expansion and to prevent spills.
-
Ensure the exterior of the waste container is clean and free of any contamination.
3. Waste Labeling:
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste."[2]
-
The label must include:
-
The full chemical name: this compound
-
CAS Number: 172647-87-9[3]
-
The approximate quantity of waste.
-
The date of waste generation.
-
The name and contact information of the responsible researcher or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., harmful/irritant).
-
4. Storage and Transfer:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a waste pickup.[4]
-
Provide the waste disposal vendor with all available information regarding the waste and its presumed hazards.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Comprehensive Safety Protocol for Handling tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
This guide provides essential safety and logistical information for the handling and disposal of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent irritation and other adverse health effects. Based on safety data for structurally similar compounds, this chemical may cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound under various laboratory settings.
| Exposure Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Laboratory Use (Small Quantities in a Fume Hood) | Tightly fitting safety goggles.[3] | Chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat.[4][5] | Not generally required when handled in a certified chemical fume hood. |
| Weighing/Transferring Powder (Outside of a Fume Hood) | Tightly fitting safety goggles and a face shield if there is a splash hazard.[3][6] | Chemical-resistant gloves, lab coat, and additional protective clothing such as an apron or sleevelets to avoid exposed skin.[3][6] | A NIOSH-approved respirator with an appropriate particulate filter is recommended to prevent inhalation of dust.[4][7] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves, and a disposable suit or apron over a lab coat.[4] | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.[4][7] |
Operational Plans
Strict adherence to the following procedural steps for donning and doffing PPE is crucial to prevent contamination.
Experimental Protocol: Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly before beginning.
-
Lab Coat/Apron: Put on a clean, flame-retardant lab coat, ensuring it is fully buttoned. If a higher level of protection is needed, an apron or disposable suit should be worn over the lab coat.[3]
-
Respiratory Protection (if required): If a respirator is necessary, perform a seal check to ensure it fits properly.
-
Eye/Face Protection: Put on tightly fitting safety goggles. If a splash hazard exists, add a face shield.[3]
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[4]
Experimental Protocol: Doffing PPE
-
Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[4] Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Lab Coat/Apron: Remove the lab coat or apron by unbuttoning it and rolling it away from the body to contain any contaminants on the outer surface.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove the face shield (if used), followed by the safety goggles.
-
Respiratory Protection (if used): Remove the respirator last.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Disposal Plan
Proper disposal of contaminated materials is essential to prevent exposure and environmental contamination.
-
Contaminated PPE: All disposable PPE, including gloves, disposable suits, and any heavily contaminated items, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Spill Materials: Any materials used to clean up spills, such as absorbent pads, should be placed in a sealed container and disposed of as hazardous waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling of laboratory chemicals.
References
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 6. united-initiators.com [united-initiators.com]
- 7. capotchem.com [capotchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

